4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid
Description
BenchChem offers high-quality 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methoxy-2-methylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-12-5-4(6(10)11)3-8-7(9-5)13-2/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNHLOFNZOTILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510928 | |
| Record name | 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84332-06-9 | |
| Record name | 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Versatility of the Pyrimidine Scaffold: An In-depth Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Legacy of the Pyrimidine Nucleus in Medicinal Chemistry
The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the core structure of the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made pyrimidine and its derivatives a cornerstone of medicinal chemistry for decades, yielding a remarkable array of therapeutic agents.[2] From anticancer and antiviral therapies to anti-inflammatory and antimicrobial drugs, the versatility of the pyrimidine scaffold is unparalleled.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities of pyrimidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to support the design and discovery of next-generation therapeutics. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and present a curated collection of structure-activity relationship data to guide future synthetic efforts.
I. Anticancer Activity: Targeting the Engines of Malignant Proliferation
Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, primarily by targeting the kinases that drive uncontrolled cell growth and survival.[5] Key targets include the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), where pyrimidine-based inhibitors act as ATP mimetics, blocking the catalytic activity of these enzymes and disrupting downstream signaling cascades.[6][7]
A. Mechanism of Action: Inhibition of Key Oncogenic Signaling Pathways
1. EGFR Signaling Pathway:
The EGFR signaling cascade is a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrimidine derivatives, such as gefitinib and erlotinib, function as potent EGFR tyrosine kinase inhibitors (TKIs).[6] They competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream pathways like the RAS-RAF-MAPK and PI3K-AKT cascades, ultimately leading to cell cycle arrest and apoptosis.[3][8]
2. JAK-STAT Signaling Pathway:
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade involved in cell growth, differentiation, and immune responses.[9] Dysregulation of this pathway is implicated in various cancers. Pyrimidine derivatives can act as JAK inhibitors, blocking the phosphorylation and activation of STAT proteins, thereby preventing their translocation to the nucleus and the transcription of target genes involved in cell proliferation and survival.[10]
B. Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative pyrimidine derivatives against various cancer cell lines, demonstrating their potent antiproliferative effects.
Table 1: IC50 Values of Pyrimidine-Based EGFR Inhibitors
| Compound | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Gefitinib | A549 (Lung) | >10 | [11] |
| Erlotinib | A431 (Skin) | 0.1-1 | [11] |
| Indolyl-pyrimidine 4g | MCF-7 (Breast) | 5.1 | [4] |
| Indolyl-pyrimidine 4g | HepG2 (Liver) | 5.02 | [4] |
| Indolyl-pyrimidine 4g | HCT-116 (Colon) | 6.6 | [4] |
| Pyrazolo[3,4-d]pyrimidine 7 | A549 (Lung) | 68.75 | [12] |
| Pyrazolo[3,4-d]pyrimidine 7 | HeLa (Cervical) | 17.50 |[12][13] |
Table 2: IC50 Values of Other Anticancer Pyrimidine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrimidine derivative 5d | HepG2 (Liver) | 1.94 | [14] |
| Pyrimidine derivative 5d | MCF-7 (Breast) | 7.1 | [14] |
| Pyrimidine derivative 5d | HeLa (Cervical) | 4.32 | [14] |
| Pyrimidine derivative 5d | PC-3 (Prostate) | 3.87 | [14] |
| Pyrazolo[3,4-d]pyrimidine 5 | HeLa (Cervical) | 74.8 | [13] |
| Pyrido[2,3-d]pyrimidine 2d | A549 (Lung) | 100 (strong cytotoxicity) |[15] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[17] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[18]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[18]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[16][18]
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C in a humidified 5% CO2 atmosphere, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16][18]
-
Absorbance Measurement: Incubate the plate overnight in a humidified atmosphere to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The pyrimidine scaffold is also a privileged structure in the development of antimicrobial agents.[19] Its structural resemblance to biological molecules allows for interaction with essential microbial pathways, leading to the inhibition of growth and, in some cases, cell death.[20]
A. Mechanism of Action: Disruption of Essential Microbial Processes
1. Dihydrofolate Reductase (DHFR) Inhibition:
A primary mechanism of action for many antimicrobial pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleic acids and certain amino acids. By inhibiting DHFR, pyrimidine derivatives like trimethoprim and pyrimethamine block the production of tetrahydrofolate, leading to a depletion of essential building blocks for DNA and RNA synthesis, ultimately halting microbial growth.[19]
2. Other Mechanisms:
Some pyrimidine derivatives exhibit antimicrobial activity through other mechanisms, such as the inhibition of bacterial cell division by targeting the FtsZ protein or by acting as allosteric inhibitors of penicillin-binding proteins, thereby restoring the efficacy of beta-lactam antibiotics against resistant strains like MRSA.[20][21]
B. Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrimidine derivatives against various bacterial and fungal strains.
Table 3: MIC Values of Antimicrobial Pyrimidine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyridothienopyrimidine 2a | Staphylococcus aureus | >200 | [22] |
| Pyridothienopyrimidine 8a | Staphylococcus aureus | 62.5 | [22] |
| Pyridothienopyrimidine 2a | Escherichia coli | 125 | [22] |
| Pyridothienopyrimidine 8a | Escherichia coli | 31.25 | [22] |
| Thiophenyl-pyrimidine F20 | Staphylococcus aureus | 24 | [21] |
| Thiophenyl-pyrimidine F20 | MRSA | 24 | [21] |
| Pyrimidine derivative PYB01 | Staphylococcus aureus | 168.4 (µM) | [20] |
| Pyrimidine derivative | Klebsiella pneumoniae | comparable to ceftriaxone |[23] |
C. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compound: Prepare a two-fold serial dilution of the pyrimidine derivative in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
III. Antiviral Activity: Halting Viral Replication
Pyrimidine nucleoside analogs are a critical class of antiviral drugs that interfere with viral DNA or RNA synthesis.[25] These compounds mimic natural nucleosides and are incorporated into the growing nucleic acid chain by viral polymerases, leading to chain termination and the inhibition of viral replication.[25]
A. Mechanism of Action: Chain Termination of Viral Nucleic Acids
Antiviral pyrimidine nucleoside analogs, such as zidovudine (AZT), are prodrugs that must be phosphorylated to their active triphosphate form by host cell kinases.[26] The triphosphate analog then competes with the natural deoxynucleoside triphosphate for incorporation into the viral DNA by reverse transcriptase (in the case of retroviruses like HIV) or viral DNA polymerase (in the case of DNA viruses like herpes simplex virus).[15][26] The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated analog prevents the formation of the next phosphodiester bond, leading to chain termination.[26]
B. Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[27]
Step-by-Step Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells in a multi-well plate.[5]
-
Virus and Compound Incubation: Prepare serial dilutions of the pyrimidine derivative and mix with a known concentration of the virus. Incubate this mixture to allow the compound to interact with the virus.
-
Infection: Inoculate the cell monolayers with the virus-compound mixture.[5]
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.[5]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. The percent reduction in plaque number in the presence of the compound compared to a virus-only control is used to determine the antiviral activity.[5]
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyrimidine derivatives have also demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.
A. Mechanism of Action: Inhibition of Pro-inflammatory Pathways
1. Cyclooxygenase (COX) Inhibition:
Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Pyrimidine derivatives can act as selective COX-2 inhibitors, reducing the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
2. NF-κB Signaling Pathway:
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[14] Some pyrimidine derivatives can inhibit the activation of NF-κB, thereby downregulating the production of inflammatory cytokines and mediators.
B. Experimental Protocol: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes. Prepare serial dilutions of the pyrimidine derivative.
-
Reaction Initiation: In a suitable buffer, combine the enzyme, a heme cofactor, and the test compound. Pre-incubate to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: Measure the production of prostaglandin E2 (PGE2) or other prostanoids using a suitable detection method, such as an enzyme immunoassay (EIA) or mass spectrometry.
-
Data Analysis: Calculate the percent inhibition of COX activity at each compound concentration to determine the IC50 value.
V. Synthesis of Biologically Active Pyrimidine Derivatives
The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing molecule.[28] The versatility of this approach allows for the introduction of a wide range of substituents on the pyrimidine ring, enabling the fine-tuning of biological activity.
A. Synthesis of 5-Fluorouracil (Anticancer)
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent. Its synthesis can be achieved through the direct fluorination of uracil.[29]
Reaction Scheme:
Uracil + F2 → 5-Fluorouracil
B. Synthesis of Pyrimethamine (Antimalarial)
Pyrimethamine is synthesized from p-chlorophenylacetonitrile and ethyl propionate.[27]
Reaction Scheme:
p-chlorophenylacetonitrile + Ethyl propionate → 2-(4-chlorophenyl)-3-oxopentanenitrile 2-(4-chlorophenyl)-3-oxopentanenitrile + Guanidine → Pyrimethamine
C. Synthesis of Zidovudine (AZT) (Antiviral)
Zidovudine (AZT) can be synthesized from thymidine in a multi-step process that involves the introduction of an azido group at the 3' position of the sugar moiety.[11][26]
VI. Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Its inherent biological relevance and synthetic tractability make it an attractive starting point for the design of compounds with a wide range of biological activities. Future research in this area will likely focus on the development of more selective and potent pyrimidine derivatives with improved pharmacokinetic properties and reduced off-target effects. The application of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will continue to play a crucial role in guiding the rational design of the next generation of pyrimidine-based drugs.[4][6]
VII. References
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Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. Reaction Chemistry & Engineering. [Link]
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Quantitative Structure Activity Relationshipstudy of pyrimidine derivatives as AXL kinase inhibitors for their anticancer activity. ResearchGate. [Link]
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Quantitative Structure-Activity Relationship (Qsar) Modeling Studies of 4, 6- Diaryl-2. International Journal of Pharmaceutical and Biological Sciences. [Link]
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(21), 6431. [Link]
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5-(1-Substituted) Alkyl Pyrimidine Nucleosides as Antiviral (herpes) Agents. Mini reviews in medicinal chemistry, 4(8), 837–852. [Link]
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(17), 9639–9645. [Link]
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Pyrancoumarin derivative LP4C targeting of pyrimidine de novo synthesis pathway inhibits MRSA biofilm and virulence. Frontiers in Microbiology, 13, 976008. [Link]
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Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. Pharmaceuticals, 15(9), 1108. [Link]
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Viral load assays. Johns Hopkins HIV Guide. [Link]
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Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management. Clinical Microbiology Reviews, 18(1), 1–19. [Link]
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AZT – mechanism of action and organic synthesis. The Science Snail. [Link]
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Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions. Siberian Journal of Clinical and Experimental Medicine, 32(4), 84-88. [Link]
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Synthesis and antiretroviral evaluation of derivatives of zidovudine. Journal of the Brazilian Chemical Society, 17(8), 1665-1671. [Link]
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Selected IC 50 values of 3 against different cancer cell lines. ResearchGate. [Link]
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JAK-STAT signaling pathway. Wikipedia. [Link]
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Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. ResearchGate. [Link]
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The JAK-STAT pathway in cancer. ResearchGate. [Link]
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EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
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Module 3 – Ensuring Specimen Integrity for Viral Load Testing. ASLM. [Link]
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Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. Molecules, 26(10), 2954. [Link]
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Development and validation of viral load assays to quantitate SARS-CoV-2. Journal of Clinical Virology, 135, 104737. [Link]
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HIV-1 Viral Load Assays for Resource-Limited Settings. PLOS Medicine, 3(10), e417. [Link]
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NF-κB Signaling Pathway Diagram. SciSpace. [Link]
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Simplified schematic diagram of the EGFR signaling pathway depicting.... ResearchGate. [Link]
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Schematic Diagram of NF-kB Activation. Activation of NF-kB involves the.... ResearchGate. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]
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EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
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Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 7(46), 42084–42101. [Link]
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The Pyrimidine Core in Modern Drug Discovery: A Technical Guide to Privileged Scaffold Optimization
Executive Summary
The pyrimidine heterocycle (1,3-diazine) stands as a "privileged scaffold" in medicinal chemistry, distinguished by its ubiquity in biological systems (cytosine, thymine, uracil) and its exceptional versatility in drug design.[1] Its planar, electron-deficient nature allows it to serve as a robust bioisostere for phenyl rings, improving solubility and metabolic stability while offering specific hydrogen-bonding vectors critical for target engagement.
This guide analyzes the pyrimidine core's role in oncology and infectious disease therapeutics, focusing on its dominance in kinase inhibitor design. We provide actionable protocols for synthetic functionalization and biological validation, grounded in recent FDA-approved case studies like Ibrutinib and Dabrafenib.
Structural Basis of Efficacy: The "Hinge Binder" Phenomenon
The success of pyrimidine in kinase inhibition is not accidental; it is driven by structural complementarity to the ATP-binding pocket of protein kinases.
-
H-Bonding Vectors: The N1 and N3 nitrogens, along with substituents at C2 and C4, mimic the adenine ring of ATP. This allows the scaffold to form bidentate or tridentate hydrogen bonds with the kinase "hinge region" backbone residues.
-
Electronic Tunability: The electron-deficient ring facilitates Nucleophilic Aromatic Substitution (
), enabling rapid library generation. -
Pi-Stacking: The aromatic system engages in
stacking interactions with the "gatekeeper" residues (often Methionine or Phenylalanine) within the hydrophobic pocket.
Diagram 1: Pyrimidine Pharmacophore & Binding Mode
The following diagram illustrates the logical interaction between a generic pyrimidine inhibitor and a kinase ATP pocket.
Caption: Pharmacophoric mapping of the pyrimidine core within the kinase ATP-binding site, highlighting critical H-bond and hydrophobic interactions.
Case Study & SAR Analysis: EGFR Inhibitors
Epidermal Growth Factor Receptor (EGFR) inhibitors exemplify the evolution of the pyrimidine scaffold. Early generations (Gefitinib) utilized quinazolines (fused pyrimidines), while newer generations (Osimertinib, Rociletinib) often employ monocyclic pyrimidines to overcome T790M resistance mutations.
Quantitative Data: SAR of Pyrimidine-Based EGFR Inhibitors
The table below summarizes Structure-Activity Relationship (SAR) data for a series of 2,4-disubstituted pyrimidines evaluated against EGFR WT and mutant forms.
| Compound ID | C4 Substituent (Hinge) | C2 Substituent (Solvent Front) | EGFR (WT) IC50 (nM) | EGFR (T790M) IC50 (nM) | Mechanism |
| Ref-1 (Gefitinib) | 3-Cl, 4-F-aniline | Quinazoline Core | 33 | >10,000 | Reversible (Type I) |
| Cmpd 15 | 3-ethynylaniline | N-methylpiperazine | 135 | 59 | Reversible |
| Cmpd 16 | 3-acrylamidoaniline | N-methylpiperazine | 34 | 12 | Covalent (Cys797) |
| WZ4002 | 3-Cl-aniline | 2-methoxy-4-piperazinyl | 8 | 2 | Covalent (Cys797) |
Data Source: Synthesized from recent SAR studies on pyrimidine EGFR inhibitors [1, 3].
Key Insight: The introduction of an acrylamide "warhead" (as seen in Cmpd 16 and WZ4002) allows for covalent bonding to Cysteine 797, significantly improving potency against resistance mutants compared to reversible inhibitors.
Technical Workflow 1: Synthetic Functionalization
The functionalization of the pyrimidine core typically proceeds via sequential Nucleophilic Aromatic Substitution (
Diagram 2: Regioselective Synthesis Strategy
Caption: Regioselective functionalization of 2,4-dichloropyrimidine exploiting the differential electrophilicity of C4 vs C2 positions.
Protocol: Microwave-Assisted Suzuki Coupling (C4-Arylation)
This protocol describes the synthesis of a 4-aryl-2-chloropyrimidine intermediate, a common precursor for kinase inhibitors.
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)[2]
-
Arylboronic acid (1.1 equiv)
- (0.05 equiv)[2][3]
- (2.0 equiv, 2M aqueous)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Procedure:
-
Preparation: In a microwave-safe vial, dissolve 2,4-dichloropyrimidine (150 mg, 1.0 mmol) in 4 mL of 1,4-dioxane.
-
Addition: Add the arylboronic acid (1.1 mmol) and 2 mL of 2M
solution. -
Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (Critical for Pd(0) stability).
-
Catalyst: Quickly add
(58 mg, 0.05 mmol) and seal the vial under Argon. -
Reaction: Heat in a microwave reactor at 100°C for 15-20 minutes . (Conventional heating requires 12 hours at reflux).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient). The C4-substituted product typically elutes first due to lower polarity compared to bis-substituted byproducts.
Validation Check: The C4-product should show a characteristic splitting pattern in
Technical Workflow 2: Biological Validation (Kinase Assay)
Once synthesized, the pyrimidine derivative must be validated for target engagement.
Diagram 3: EGFR Signaling & Inhibition
Caption: EGFR signaling cascade showing the point of intervention for pyrimidine-based ATP-competitive inhibitors.
Protocol: FRET-Based Kinase Inhibition Assay (Z'-LYTE)
To determine the
-
Reagents: Recombinant EGFR kinase, FRET peptide substrate (Coumarin/Fluorescein labeled), ATP (
concentration), Test Compound. -
Plate Setup: Use a 384-well low-volume black plate.
-
Dosing: Serial dilute test compounds in DMSO (10-point dose response).
-
Reaction:
-
Add 2.5
L of Test Compound. -
Add 5
L of Kinase/Peptide mixture. -
Add 2.5
L of ATP solution to initiate.
-
-
Incubation: Incubate at Room Temperature for 1 hour.
-
Development: Add 5
L of Development Reagent (Protease that cleaves non-phosphorylated peptide). -
Readout: Measure Fluorescence Emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Principle: Phosphorylation inhibits cleavage. High FRET signal = High Phosphorylation (Inactive Compound). Low FRET = Cleavage (Active Inhibitor).
-
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive
.
References
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews (2025). Link
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents. Current Medicinal Chemistry (2022). Link
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Scientific Reports (2024). Link
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules (2012). Link
-
Structure-Activity Relationships of Pyrimidine Derivatives. Medicinal Chemistry (2022). Link
Sources
An In-depth Technical Guide to the Reactivity of the Methylthio Group on Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The strategic functionalization of this heterocycle is critical for the discovery of novel drugs with improved efficacy, selectivity, and pharmacokinetic properties. Among the various substituents, the methylthio group (-SCH₃) stands out as a remarkably versatile and reactive functional group, enabling a wide range of chemical modifications.[1] This guide provides an in-depth exploration of the reactivity of the methylthio group on the pyrimidine ring, focusing on its practical applications in drug discovery and development.
The Dual Nature of the Methylthio Group: An Electronic Tug-of-War
The reactivity of a methylthio group attached to a pyrimidine ring is fundamentally governed by its electronic influence on the aromatic system. At the 2- or 4-positions, the sulfur atom can donate a lone pair of electrons into the ring through resonance, a +M (mesomeric) effect. Simultaneously, due to its electronegativity, it withdraws electron density through induction, a -I effect. This duality makes the methylthio group a fascinating and highly tunable substituent.
However, the true synthetic utility of the methylthio group is realized in its capacity to act as an excellent leaving group, particularly when the pyrimidine ring is rendered electron-deficient by other substituents. This susceptibility to nucleophilic aromatic substitution (SNAr) is a key transformation in the medicinal chemist's toolkit.[1]
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Molecular Diversity
The methylthio group is a proficient leaving group, especially when the pyrimidine ring is activated by electron-withdrawing groups.[1] This characteristic facilitates its displacement by a broad spectrum of nucleophiles, offering a direct route to introduce diverse functionalities.[1]
The general mechanism for the SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the methylthio group. This forms a negatively charged intermediate known as a Meisenheimer complex.[4] The aromaticity of the pyrimidine ring is temporarily disrupted in this step.[4] The subsequent departure of the methylthiolate anion restores the aromaticity and yields the substituted pyrimidine. The reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize the negative charge of the Meisenheimer complex.[5][6]
Typical Nucleophiles and Products in SNAr Reactions:
| Nucleophile | Product | Typical Yield (%) |
| Amines (R-NH₂) | 2-Amino-pyrimidines | 60-95 |
| Alkoxides (R-O⁻) | 2-Alkoxy-pyrimidines | 70-90 |
| Thiolates (R-S⁻) | 2-Thioether-pyrimidines | 80-95 |
| Cyanide (CN⁻) | 2-Cyano-pyrimidines | 50-70 |
Data sourced from BenchChem[1]
Experimental Protocol: SNAr of 2-Methylthiopyrimidine with an Amine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-methylthiopyrimidine derivative in a suitable solvent such as ethanol, isopropanol, or DMF.
-
Reagent Addition: Add the desired amine to the solution. An excess of the amine can often serve as the base to neutralize the liberated methanethiol. Alternatively, a non-nucleophilic base like triethylamine or diisopropylethylamine can be added.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired 2-aminopyrimidine.
Caption: SNAr mechanism on a 2-methylthiopyrimidine.
Oxidation: Enhancing the Leaving Group Ability
The reactivity of the methylthio group in SNAr reactions can be significantly amplified by its oxidation to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃).[1] The sulfoxide and particularly the sulfone groups are much stronger electron-withdrawing groups and, consequently, better leaving groups. This increased reactivity allows for substitutions with weaker nucleophiles or under milder reaction conditions.[7][8] In some cases, 2-methylthio pyrimidines are unreactive or far less reactive compared to their 2-sulfonyl counterparts.[7][9]
Oxidation of Sulfides to Sulfoxides and Sulfones:
The oxidation of sulfides can be controlled to selectively produce either the sulfoxide or the sulfone.[10][11]
-
To Sulfoxide: Mild oxidizing agents are employed. A common and effective reagent is meta-chloroperoxybenzoic acid (m-CPBA) used in stoichiometric amounts at low temperatures. Other reagents include hydrogen peroxide with a catalyst.[12]
-
To Sulfone: Stronger oxidizing agents or an excess of the oxidizing agent are used. Two equivalents or more of m-CPBA or hydrogen peroxide will typically drive the reaction to the sulfone stage.[10][13]
Experimental Protocol: Oxidation of a Methylthiopyrimidine to a Methylsulfonylpyrimidine
-
Reaction Setup: Dissolve the methylthiopyrimidine in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃) in a flask cooled in an ice bath.
-
Oxidant Addition: Slowly add a solution of m-CPBA (approximately 2.2 equivalents) in the same solvent to the cooled solution.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically rapid.
-
Work-up and Isolation: Once the starting material is consumed, quench the reaction by adding a solution of sodium bisulfite or sodium thiosulfate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: Oxidation of methylthiopyrimidine.
Metal-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
While the methylthio group itself is not typically a direct participant in cross-coupling reactions, its conversion to a sulfone opens the door to these powerful transformations. However, a more common strategy involves converting the methylthio group into a halide (e.g., a chloro or bromo group), which then serves as the handle for cross-coupling.
Alternatively, the methylthio group can be retained while another position on the pyrimidine ring, functionalized with a halide, undergoes cross-coupling. This allows for the preservation of the methylthio group for subsequent manipulations.
A notable example is the Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[14] This reaction is instrumental in creating C(sp)-C(sp²) bonds.[14]
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[15][16] This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in many drug molecules.[16]
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:[16][17]
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the pyrimidine.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium catalyst.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Applications in Drug Discovery and Agrochemicals
The versatility of the methylthio group makes it a valuable tool in the synthesis of biologically active molecules.
-
Medicinal Chemistry: Pyrimidine derivatives are integral to drug discovery, and the ability to modify the pyrimidine core via the methylthio group allows for the generation of diverse chemical libraries for screening against various therapeutic targets.[18] For instance, 4-piperazinopyrimidines bearing a methylthio substituent have been investigated for their antiemetic, tranquilizing, and analgesic properties.[19][20] The synthesis of pirinixic acid derivatives, which are potent dual PPARα/γ-agonists and 5-LO/mPGES-1-inhibitors, also involves nucleophilic substitution on a pyrimidine core.[21]
-
Agrochemicals: Derivatives of 5-methyl-2-(methylthio)pyrimidine have demonstrated significant efficacy as novel fungicides.[18] These compounds have shown excellent control against plant pathogens such as late blight and downy mildew.[18]
Synthesis of Methylthiopyrimidines
The introduction of the methylthio group is typically straightforward. A common method involves the S-methylation of a corresponding thiouracil derivative using an electrophilic methyl source like methyl iodide or dimethyl sulfate in the presence of a base.[22][23]
Experimental Protocol: Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol
-
Dissolution: To a stirred solution of sodium hydroxide in water, add 6-methyl-2-thiouracil at room temperature and stir until it is completely dissolved.[22]
-
Methylation: Slowly add iodomethane dropwise to the reaction mixture.[22]
-
Reaction: Continue stirring the mixture at room temperature for several hours.[22]
-
Isolation: A colorless solid will precipitate. Collect the solid by filtration, wash it with cold water, and dry it under vacuum to yield 6-methyl-2-(methylthio)pyrimidin-4-ol.[22]
Conclusion
The methylthio group is a powerful and versatile functional handle in pyrimidine chemistry. Its ability to act as a leaving group in nucleophilic aromatic substitution reactions, coupled with the enhanced reactivity upon oxidation to a sulfone, provides chemists with a robust platform for the synthesis of a wide array of functionalized pyrimidines. These transformations are fundamental to the development of new therapeutic agents and agrochemicals, underscoring the continued importance of understanding and exploiting the rich reactivity of the methylthio group.
References
- The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring - Benchchem.
- 5-Methyl-2-(methylthio)pyrimidine|Research Chemical - Benchchem.
- Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. Taylor & Francis Online.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Synthesis and Pharmacological Properties of 4-piperazino-5-methylthiopyrimidines. Selection of New Antiemetic Agents. PubMed.
- Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions | Request PDF.
- 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis. ChemicalBook.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic (RSC Publishing).
- A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions - Benchchem.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines. Selection of new antiemetic agents. PubMed.
- Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). MDPI.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Nucleophilic arom
- Sulfone synthesis by oxid
- (PDF) SULFOXIDES AND SULFONES: REVIEW.
- 6-Methyl-2-(methylthio)-4-pyrimidinethiol | 6310-04-9. Benchchem.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.Org.
- Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing.
- Synthesis, reactions, and applications of pyrimidine deriv
- Suzuki Coupling Mechanism and Applic
- 16.
- Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Highly Efficient Suzuki-Miyaura Coupling of Heterocyclic Substrates Through R
- Sulfoxide synthesis by oxid
- Methionine sulfoxide. Wikipedia.
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The Pyrimidine Scaffold: A Privileged Framework for Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental component of DNA and RNA, stands as a cornerstone in medicinal chemistry.[1][2] Its inherent ability to engage in diverse biological interactions has rendered it a "privileged scaffold," forming the core of numerous therapeutic agents across a wide spectrum of diseases.[1][2] This guide provides a comprehensive exploration of the key therapeutic targets of pyrimidine-based compounds, delving into the mechanistic rationale for their inhibition and presenting detailed, field-proven methodologies for their validation.
Section 1: Protein Kinases - The Dominant Frontier in Pyrimidine-Based Cancer Therapy
Protein kinases, enzymes that regulate a vast array of cellular processes, represent a major class of targets for pyrimidine-based anticancer agents.[3] Their frequent dysregulation in cancer has made them a focal point for targeted therapies. The pyrimidine scaffold, with its structural resemblance to the purine core of ATP, is exceptionally well-suited to act as a competitive inhibitor at the ATP-binding site of these enzymes.[3] This competitive inhibition disrupts downstream signaling pathways, ultimately leading to the suppression of cancer cell proliferation and survival.[3]
Epidermal Growth Factor Receptor (EGFR)
Causality for Targeting EGFR: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[4] Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer and colorectal cancer, leading to uncontrolled cell growth.[5] Pyrimidine-based inhibitors, such as gefitinib and erlotinib, are designed to block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its downstream signaling cascades.[3]
The following diagram illustrates the central role of EGFR in activating key downstream pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.
Caption: EGFR signaling cascade activation.
This protocol outlines a common method to determine the inhibitory potential of a pyrimidine-based compound against EGFR kinase activity. The principle lies in measuring the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test pyrimidine compound
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test pyrimidine compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations.
-
Reaction Setup:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of EGFR enzyme solution (concentration determined by titration) to each well.
-
Add 2 µL of a mixture of the substrate peptide and ATP to initiate the reaction. The final ATP concentration should be close to its Km value for the enzyme.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Rationale for Experimental Choices:
-
DMSO as a solvent: It is a common solvent for organic compounds and is generally well-tolerated by enzymes at low concentrations.
-
ATP at Km: Using ATP at its Michaelis-Menten constant (Km) concentration ensures that the assay is sensitive to competitive inhibitors.
-
Luminescence-based detection: This method offers high sensitivity and a wide dynamic range for detecting kinase activity.
Cyclin-Dependent Kinases (CDKs)
Causality for Targeting CDKs: Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[6] In many cancers, CDKs are hyperactivated due to mutations in cyclins or the loss of endogenous CDK inhibitors, leading to uncontrolled cell division. Pyrimidine-based inhibitors can effectively target the ATP-binding pocket of CDKs, arresting the cell cycle and inducing apoptosis in cancer cells.
The following diagram illustrates the sequential activation of different CDK-cyclin complexes that drive the cell through the various phases of the cell cycle.
Caption: Key CDK-cyclin complexes in cell cycle progression.
| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| Gefitinib | EGFR | 2-37 | A549 | >10 | [7] |
| Erlotinib | EGFR | 2 | A431 | 0.1-1 | [8] |
| Compound 13 | Aurora A | <200 | NCI-H524 | 0.00336 | [9] |
| Compound 7 | - | - | A549 | 68.75 | [8] |
| Compound 5 | - | - | HT1080 | 96.25 | [8] |
| Compound 6d | CDK2 | 550 | - | - | [10] |
| Compound 6k | TRKA | 980 | - | - | [10] |
Section 2: Dihydrofolate Reductase (DHFR) - A Classic Target in Antimicrobial and Anticancer Therapy
Causality for Targeting DHFR: Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[11][12] THF is an essential cofactor for the synthesis of purines and thymidylate, the building blocks of DNA.[11][13] Inhibition of DHFR leads to the depletion of these essential precursors, thereby halting DNA replication and cell division.[13] This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and bacteria.[11] Pyrimidine-based inhibitors, like methotrexate and trimethoprim, are structural analogs of DHF and act as potent competitive inhibitors of DHFR.[13]
The following diagram outlines the key steps in the folate biosynthesis pathway and the central role of DHFR.
Caption: The central role of DHFR in the folate pathway.
This protocol describes a spectrophotometric assay to measure the inhibition of DHFR activity. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.
Materials:
-
Recombinant DHFR enzyme
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Dihydrofolate (DHF)
-
NADPH
-
Test pyrimidine compound
-
96-well UV-transparent plates
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test compound in appropriate solvents.
-
Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the test compound at various concentrations.
-
Enzyme Addition: Add the DHFR enzyme to each well to initiate the reaction.
-
Substrate Addition: Add DHF to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode.
-
Data Analysis: The rate of decrease in absorbance is proportional to the DHFR activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Rationale for Experimental Choices:
-
Spectrophotometric detection at 340 nm: NADPH has a characteristic absorbance at 340 nm, while NADP⁺ does not. This allows for direct monitoring of the reaction progress.
-
Kinetic measurement: This approach provides real-time information about the enzyme's activity and the inhibitor's effect.
Section 3: Other Promising Therapeutic Targets
While kinases and DHFR are prominent targets, the versatility of the pyrimidine scaffold extends to a range of other crucial cellular components.
Tubulin
Causality for Targeting Tubulin: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance. Pyrimidine-based compounds can interfere with tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest, and apoptosis.
Reverse Transcriptase
Causality for Targeting Reverse Transcriptase: In retroviruses like HIV, the enzyme reverse transcriptase is essential for converting the viral RNA genome into DNA, a critical step for viral replication.[14] Pyrimidine analogs, such as zidovudine (AZT), can act as chain terminators during reverse transcription, effectively inhibiting viral replication.[14]
Antimicrobial and Antiparasitic Targets
The pyrimidine scaffold is also a key feature in drugs targeting various microbial and parasitic enzymes. These include enzymes involved in essential metabolic pathways, such as fatty acid synthesis in bacteria and purine/pyrimidine metabolism in parasites.[2][15][16][17] The differences in these pathways between the pathogen and the host allow for selective targeting.
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a pyrimidine-based compound against a specific bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test pyrimidine compound
-
96-well microtiter plates
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.
-
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Rationale for Experimental Choices:
-
Mueller-Hinton Broth: This is a standardized medium for antimicrobial susceptibility testing, ensuring reproducibility.
-
Standardized inoculum: A consistent bacterial concentration is crucial for accurate and comparable MIC values.
Conclusion
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery and development of novel therapeutic agents. Its structural versatility and ability to interact with a wide array of biological targets underscore its enduring importance in medicinal chemistry. The in-depth understanding of the mechanisms of action and the application of robust experimental methodologies, as outlined in this guide, are essential for harnessing the full therapeutic potential of pyrimidine-based compounds in the ongoing quest for more effective and safer medicines.
References
-
PubMed. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]
-
Bentham Science. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]
-
National Center for Biotechnology Information. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. [Link]
-
PubMed. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
PubMed. (1998). Pyrimidine thioethers: a novel class of HIV-1 reverse transcriptase inhibitors with activity against BHAP-resistant HIV. [Link]
-
MDPI. (2024). Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. [Link]
-
Royal Society of Chemistry. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. [Link]
-
ResearchGate. (2016). Cell Cycle Regulation by CDK/Cyclin complexes. [Link]
-
National Center for Biotechnology Information. (2018). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. [Link]
-
National Center for Biotechnology Information. (2010). Pyrimidine Metabolism in Schistosomes: A comparison with Other Parasites and the Search for Potential Chemotherapeutic Targets. [Link]
-
ResearchGate. (2021). Synthetic pathway of folate metabolism. DHFR catalyzes the passage of a.... [Link]
-
SelfDecode. (2024). DHFR (Dihydrofolate Reductase) - Pathway Map. [Link]
-
National Center for Biotechnology Information. (2019). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. [Link]
-
ResearchGate. (2017). Simplified pathway representation of the major regulators of cell cycle progression. CDK, cyclin-dependent kinase. [Link]
-
ResearchGate. (2006). The folate biosynthesis pathway. The condensation of p-aminobenzoic.... [Link]
-
Synapse. (2024). What are DHFR inhibitors and how do they work?. [Link]
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Creative Diagnostics. (2024). CDK Signaling Pathway. [Link]
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National Center for Biotechnology Information. (2020). Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics. [Link]
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ResearchGate. (2026). Simplified schematic of the regulation of cyclin-dependent kinase (CDK)5 activity. Involvement of CDK5 in various biological processes.. [Link]
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ResearchGate. (2020). Schematic diagram of EGFR signaling pathway[18]. Growth factor binding.... [Link]
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ResearchGate. (2020). Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development | Request PDF. [Link]
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ACS Publications. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. [Link]
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ResearchGate. (2018). Table 2 : IC50 values for synthesized compounds against cancer cell lines.. [Link]
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ResearchGate. (2020). GI50, TGI, LC50 and IC50 of test compounds against A549, FL, and HeLa cell line. [Link]
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ResearchGate. (2024). GI 50 (µM) values for anti-proliferative effects of selected compounds.... [Link]
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ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
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National Center for Biotechnology Information. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. [Link]
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Creative Diagnostics. (2024). EGF/EGFR Signaling Pathway. [Link]
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Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]
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MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]
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Bio-Rad. (2024). Development - EGFR signaling pathway Pathway Map - PrimePCR. [Link]
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Methodological & Application
The Biginelli Reaction: A Comprehensive Guide to Pyrimidine Synthesis for Researchers
Introduction: The Enduring Relevance of a Classic Multicomponent Reaction
First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a one-pot, three-component synthesis that provides efficient access to a class of heterocyclic compounds known as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thione analogs.[1][2] This acid- or base-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea (or thiourea) has remained a cornerstone of heterocyclic chemistry for over a century.[3] The enduring appeal of the Biginelli reaction lies in its operational simplicity, atom economy, and the significant therapeutic and pharmacological properties of its products.[4][5] DHPMs are integral scaffolds in numerous biologically active molecules, exhibiting a wide range of activities including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[6][7] Notably, they serve as calcium channel blockers, antihypertensive agents, and mitotic kinesin inhibitors, underscoring their importance in drug discovery and development.[1][8]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Biginelli reaction. We will delve into the mechanistic intricacies, provide validated protocols for classical and modern synthetic approaches, and offer insights into troubleshooting and optimization.
Mechanistic Insights: Understanding the "Why" Behind the Synthesis
The precise mechanism of the Biginelli reaction can be influenced by the reaction conditions, particularly the nature of the catalyst.[9] However, the most widely accepted pathway under acidic catalysis proceeds through an N-acyliminium ion intermediate.[1][10] Understanding this mechanism is crucial for rationalizing experimental choices and optimizing reaction outcomes.
The Kappe Mechanism (Acid Catalysis):
The currently favored mechanism, proposed by C. Oliver Kappe, involves the following key steps:[1]
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This is often the rate-determining step.[10]
-
Nucleophilic Attack: The enol form of the β-dicarbonyl compound acts as a nucleophile and attacks the electrophilic iminium ion.
-
Cyclization and Dehydration: Subsequent intramolecular cyclization via attack of the urea nitrogen onto the ketone or ester carbonyl, followed by dehydration, yields the final dihydropyrimidine ring system.
This mechanistic understanding explains the critical role of the acid catalyst in activating the aldehyde and facilitating the key bond-forming steps. The choice of a Brønsted or Lewis acid can significantly impact reaction rates and yields.[3][11]
Caption: The acid-catalyzed Biginelli reaction mechanism.
Experimental Protocols: From Classical to Modern Methodologies
The classical Biginelli reaction often suffers from long reaction times and modest yields, particularly with substituted aldehydes.[4][12] Consequently, numerous improved protocols have been developed to enhance efficiency and expand the substrate scope.
Protocol 1: Classical Acid-Catalyzed Biginelli Reaction
This protocol represents the traditional approach and serves as a baseline for comparison with modern techniques.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde, ethyl acetoacetate, and urea.
-
Add ethanol and stir the mixture to dissolve the reactants.
-
Carefully add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Self-Validation:
-
Expected Outcome: Formation of a crystalline solid.
-
Quality Control: Characterize the product by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected spectroscopic data should be consistent with the desired DHPM structure.
Protocol 2: Microwave-Assisted Solvent-Free Biginelli Reaction
Microwave irradiation has emerged as a powerful tool to accelerate the Biginelli reaction, often leading to dramatically reduced reaction times and improved yields under solvent-free conditions.[8][13]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., 20 mol% Sulfamic acid or 10 mol% Ytterbium triflate)[10][13]
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the aromatic aldehyde, ethyl acetoacetate, urea, and the catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120 °C) for a specified time (typically 5-15 minutes).[14][15]
-
After the reaction is complete, cool the vessel to room temperature.
-
Add ice-cold water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol if further purification is necessary.
Self-Validation:
-
Expected Outcome: Rapid formation of a solid product.
-
Quality Control: Purity and identity of the product should be confirmed by melting point and spectroscopic analysis as in Protocol 1.
Sources
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Application Note: High-Purity Isolation of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic Acid via Optimized Recrystallization
For inquiries:
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid (CAS No. 84332-06-9), a key intermediate in pharmaceutical synthesis.[1] The described methodology centers on a robust recrystallization procedure designed to effectively remove common process-related impurities. Guidance on solvent selection, impurity profiles, and analytical methods for purity verification are detailed to ensure the reliable and consistent production of high-purity material suitable for drug development and manufacturing.
Introduction
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds.[2][3] The purity of such intermediates is of paramount importance, as even minor impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Recrystallization remains a powerful and scalable technique for the purification of solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.
This guide elucidates a systematic approach to the recrystallization of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid, providing researchers and process chemists with a reliable method to achieve high levels of purity.
Physicochemical Properties & Impurity Profile
A thorough understanding of the material's properties and potential contaminants is fundamental to developing an effective purification strategy.
Physicochemical Data
While a definitive experimentally determined melting point for 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid is not widely published, data from structurally analogous compounds suggest an expected melting point range. For instance, the related ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate has a reported melting point of 60-63 °C.[4] The presence of a carboxylic acid group in the target molecule is likely to result in a higher melting point due to the potential for hydrogen bonding.
Table 1: Physicochemical Properties of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic Acid and Related Analogues
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported/Expected Melting Point (°C) |
| 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid | 84332-06-9 | C₇H₈N₂O₃S | 200.22 | Not reported; expected to be a solid at room temperature |
| Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | 5909-24-0 | C₈H₉ClN₂O₂S | 232.69 | 60-63 |
| Pyrimidine-4-carboxylic acid | 31462-59-6 | C₅H₄N₂O₂ | 124.10 | >300 (decomposes) |
Solubility Characteristics
Based on the solubility of the structurally similar pyrimidine-4-carboxylic acid, which is soluble in ethanol, DMSO, and dimethylformamide, a similar solubility profile is anticipated for the target compound.[5] The presence of both a polar carboxylic acid and a heterocyclic pyrimidine ring suggests poor solubility in non-polar solvents and moderate to good solubility in polar organic solvents.
Potential Impurities
The synthesis of substituted pyrimidines can involve various precursors and reaction pathways, leading to a range of potential impurities. Common impurities may include unreacted starting materials, by-products from incomplete cyclization, or side-reactions involving the reactive functional groups. For instance, in syntheses involving S-methylisothiourea, residual starting material or side products from its decomposition could be present.[2]
Recrystallization Protocol
This protocol outlines a systematic approach to the purification of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid. The selection of an appropriate solvent is critical for successful recrystallization.
Solvent Selection
An ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
Favorable solubility profile for impurities (either highly soluble or insoluble at all temperatures).
-
Chemical inertness towards the target compound.
-
A boiling point that is not excessively high to allow for easy removal.
Based on the solubility of related compounds, ethanol , ethyl acetate , and mixtures thereof are recommended as primary candidates for solvent screening.[6]
Step-by-Step Recrystallization Procedure
-
Dissolution: In a suitable flask, add the crude 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid. To this, add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring on a hot plate. Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In such cases, a small amount of activated carbon can be added to the hot solution. Boil for a few minutes and then perform a hot filtration to remove the carbon.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purity Analysis
The purity of the recrystallized 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid should be assessed using appropriate analytical techniques.
Melting Point Determination
A sharp melting point range close to the literature value (once established) is a good indicator of high purity. Impurities typically broaden and depress the melting point range.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a highly effective method for determining the purity of pyrimidine derivatives.[7][8]
Table 2: Suggested HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the purified compound and to detect any remaining impurities. The expected ¹H NMR spectrum would show signals corresponding to the methoxy, methylthio, and pyrimidine ring protons.[9][10]
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the purification and analysis of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid.
Caption: Workflow for the purification and analysis of the target compound.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the purification of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid by recrystallization. By carefully selecting the solvent system and adhering to the outlined procedure, researchers and drug development professionals can consistently obtain high-purity material, which is essential for the successful advancement of pharmaceutical candidates. The analytical methods described herein serve as a self-validating system to ensure the quality and integrity of the final product.
References
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ResearchGate. Figure S18. 1 H NMR of 4-Methoxy-N-[1-(methylthio)-2-nitroethenyl]. Available at: [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
The Royal Society of Chemistry. Supporting information for. Available at: [Link]
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ResearchGate. Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: Route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine. Available at: [Link]
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ResearchGate. (PDF) Solvent design for crystallization of carboxylic acids. Available at: [Link]
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The Royal Society of Chemistry. 2 - Supporting Information. Available at: [Link]
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MDPI. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Available at: [Link]
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PMC - NIH. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Available at: [Link]
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Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
ResearchGate. Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. Available at: [Link]
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ResearchGate. HPLC chromatogram of purine and pyrimidine compounds. A number of each... Available at: [Link]
-
PMC - NIH. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link]
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-
MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Available at: [Link]
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Introduction: The Strategic Importance of Pyrimidines and a Modern Coupling Approach
An In-Depth Guide to the Suzuki-Miyaura Coupling of Pyrimidinecarboxylic Acid Derivatives: Application Notes and Protocols
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents across a vast range of diseases, including cancer, viral infections, and cardiovascular conditions.[1][2][3][4][5] Its prevalence in the building blocks of DNA and RNA provides a unique and privileged structure for interacting with biological targets.[1][4] Consequently, the development of robust and versatile synthetic methods to functionalize the pyrimidine ring is of paramount importance for drug discovery and development professionals.[3][5]
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used transformations for forming carbon-carbon bonds.[6][7][8][9] While this reaction traditionally relies on the coupling of organohalides with organoboron compounds, recent innovations have expanded its scope to include alternative functional groups. This guide focuses on a particularly strategic and increasingly relevant variant: the decarbonylative Suzuki-Miyaura coupling of pyrimidinecarboxylic acids.
This approach offers a significant advantage by utilizing widely available carboxylic acids as starting materials, providing an orthogonal strategy to the more common heteroaryl halides.[10] This expands the accessible chemical space for medicinal chemists and can streamline synthetic routes by circumventing the often harsh conditions required for installing halogen atoms on electron-deficient pyrimidine rings.[10][11]
This document serves as a comprehensive technical guide, providing not only detailed protocols but also the underlying mechanistic principles and practical insights necessary for the successful application of this modern synthetic tool.
The Reaction Mechanism: A Tale of Two Cycles
The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][7][12] However, when starting from a carboxylic acid instead of a halide, a crucial activation step is required before the traditional cycle can commence.
Step 1: In-Situ Anhydride Formation and Oxidative Addition
The carboxylic acid is first activated, typically by reacting with an anhydride such as pivalic anhydride (Piv₂O), to form a mixed anhydride. This in-situ-generated species is now susceptible to oxidative addition by the Pd(0) catalyst, leading to the formation of an acyl-palladium(II) complex and the loss of a pivalate group.
Step 2: Decarbonylation
A key step in this specific transformation is the decarbonylation of the acyl-palladium(II) intermediate. This process involves the extrusion of carbon monoxide (CO) to generate a pyrimidyl-palladium(II) complex, which is the same type of intermediate formed from the oxidative addition of a pyrimidyl halide in a traditional Suzuki coupling.[10]
Step 3: The Classic Suzuki-Miyaura Catalytic Cycle
Once the pyrimidyl-palladium(II) species is formed, the reaction proceeds along the generally accepted Suzuki-Miyaura pathway.[6][12][13]
-
Transmetalation: A base is required to activate the organoboron compound (e.g., a boronic acid) to form a more nucleophilic boronate species.[7][14] This species then undergoes transmetalation with the pyrimidyl-palladium(II) complex, where the organic group from the boron reagent is transferred to the palladium center, displacing the activating group (e.g., pivalate).
-
Reductive Elimination: The final step is the reductive elimination from the resulting diorgano-palladium(II) complex. This forms the new carbon-carbon bond, yielding the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][12]
Caption: Catalytic cycle for decarbonylative Suzuki coupling.
Key Parameters for Reaction Optimization
The success of the decarbonylative Suzuki coupling of pyrimidinecarboxylic acids is highly dependent on the careful selection of several key parameters.
| Parameter | Role & Rationale | Common Choices & Considerations |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. The choice can influence reaction rate and efficiency. | Pd(OAc)₂: A common, air-stable Pd(II) source that is reduced in situ. Pd₂(dba)₃: A Pd(0) source, often used for more challenging couplings.[14] |
| Ligand | Stabilizes the palladium catalyst, modulates its reactivity, and facilitates key steps like oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often essential for coupling heteroaryl substrates.[15] | Monophosphine Ligands: SPhos, XPhos, and RuPhos are highly effective for heteroaryl couplings, often providing high yields and turnover numbers.[16][17] NHC Ligands: N-Heterocyclic carbenes (e.g., from PEPPSI-type catalysts) are also powerful alternatives.[6] |
| Activating Agent | Converts the carboxylic acid into a more reactive species for oxidative addition. | Pivalic Anhydride (Piv₂O): The most common and effective activator for decarbonylative couplings.[10] |
| Base | Activates the boronic acid to facilitate transmetalation. The strength and nature of the base can significantly impact yield and side reactions. | K₂CO₃, K₃PO₄: Common inorganic bases. K₃PO₄ is a stronger base and can be beneficial for less reactive partners.[7] Aqueous solutions are often used. |
| Solvent | Must solubilize reactants and be stable at the required reaction temperature. Anhydrous, polar aprotic solvents are typical. | 1,4-Dioxane, Toluene, DMF: These are standard choices. The selection can influence reaction kinetics and catalyst stability.[18][19] |
| Boronic Acid/Ester | The coupling partner. Its stability is a key concern. Protodeboronation (loss of the boron group) is a common side reaction, especially with electron-rich or certain heteroaryl boronic acids.[6][20] | Use high-purity boronic acids. Pinacol esters (BPin) can sometimes offer greater stability. Check reactant quality if reactions are failing.[21] |
Experimental Protocols
Safety Note: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and organic solvents are hazardous and should be handled with care.
Protocol 1: General Procedure for Decarbonylative Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the decarbonylative coupling of heterocyclic carboxylic acids.[10]
Materials:
-
Pyrimidinecarboxylic acid (1.0 equiv)
-
Aryl or heteroaryl boronic acid (2.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)
-
SPhos (or other suitable phosphine ligand) (5-10 mol%)
-
Pivalic anhydride (Piv₂O) (2.0 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the pyrimidinecarboxylic acid (1.0 equiv), arylboronic acid (2.0 equiv), Pd(OAc)₂ (e.g., 10 mol%), and the phosphine ligand (e.g., 5 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 5-10 minutes. This is critical to prevent oxidation of the catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe.
-
Activation: Add triethylamine (if required by a specific literature procedure) followed by the dropwise addition of pivalic anhydride (Piv₂O) (2.0 equiv).
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 120-160 °C).[10]
-
Reaction Monitoring: Stir the reaction mixture vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Once the reaction is complete (starting material is consumed), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Caption: General experimental workflow for the coupling protocol.
Protocol 2: Comparative Suzuki Coupling of a 2-Chloropyrimidine
For context, this protocol outlines the more traditional coupling of a halogenated pyrimidine.
Materials:
-
2-Chloropyrimidine derivative (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%)
-
Aqueous Sodium Carbonate (Na₂CO₃) solution (2M, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane, DME, or Toluene/Ethanol mixture)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the 2-chloropyrimidine (1.0 equiv), boronic acid (1.2 equiv), and the palladium catalyst (e.g., 3 mol%).
-
Reagent Addition: Add the organic solvent (e.g., 1,4-dioxane) followed by the aqueous Na₂CO₃ solution.
-
Inert Atmosphere: De-gas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup & Purification: Follow steps 7-10 from Protocol 1.
Troubleshooting and Field-Proven Insights
Even robust reactions can present challenges. Below are common issues and scientifically-grounded solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive Catalyst: Oxygen contamination, poor quality palladium source. | Ensure all reagents are dry and the system is thoroughly purged with inert gas. Use a fresh bottle of catalyst or a pre-catalyst like XPhos Pd G4.[17] |
| Poor Reactant Quality: Decomposed boronic acid (protodeboronation). | Check the purity of the boronic acid by NMR. Store sensitive boronic acids in a refrigerator or freezer.[21] Consider using the corresponding boronate ester. | |
| Insufficient Temperature: Decarbonylation step may require high heat. | If using a carboxylic acid, ensure the temperature is high enough (≥120 °C) for the decarbonylation step to proceed efficiently. | |
| Significant Side Products | Homocoupling of Boronic Acid: Formation of Ar-Ar from the boronic acid partner. | This is often caused by the presence of oxygen. Improve degassing procedures. Sometimes lowering the catalyst loading can help. |
| Protodeboronation: Replacement of the boronic acid group with hydrogen. | Use a stronger base (e.g., K₃PO₄ instead of K₂CO₃), minimize water content where possible, or switch to a more stable boronate ester. | |
| Hydrolysis/Dehalogenation: For halide couplings, loss of the halogen from the starting material. | Ensure the base is not too strong for the substrate. Screen different bases or lower the reaction temperature. | |
| Product Isolation Issues | Co-elution with Byproducts: Boronic acid homocoupling products or triphenylphosphine oxide (from Pd(PPh₃)₄) can complicate purification. | For phosphine oxide, perform an acidic wash during workup. For homocoupled products, optimizing the stoichiometry (slight excess of the pyrimidine) can help consume the boronic acid. |
Conclusion
The decarbonylative Suzuki-Miyaura coupling of pyrimidinecarboxylic acids represents a significant advancement in synthetic methodology, offering a powerful and flexible route to novel, functionalized pyrimidines. By providing a viable alternative to traditional halide-based couplings, this strategy expands the toolkit available to researchers in pharmaceutical and materials science. Understanding the mechanistic nuances, carefully optimizing key reaction parameters, and adhering to rigorous experimental technique are essential for leveraging the full potential of this valuable transformation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Recent Advances in Pyrimidine-Based Drugs. PMC.
-
NROChemistry. Suzuki Coupling: Mechanism & Examples.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Scrivanti, A., & Beghetto, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Platinum Metals Review.
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Tokyo Chemical Industry Co., Ltd. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
-
Research Trend. (2024). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.
-
JACS Directory. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
-
Journal of Survey in Fisheries Sciences. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
-
DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
-
ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
-
Garg, N. K., et al. (2018). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC.
-
Catalysis Science & Technology (RSC Publishing). (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
-
Journal of the American Chemical Society. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
-
BenchChem. A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
-
RSC Advances (RSC Publishing). (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ....
-
Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
-
ResearchGate. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.
-
RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
-
ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
-
MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
-
Chemical Communications (RSC Publishing). (2016). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
-
PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
-
American Chemical Society. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
-
PMC. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst.
-
Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros.
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling : r/Chempros.
-
Journal of the Chemical Society B. (1970). Purines, pyrimidines, and imidazoles. Part XXXVIII. A kinetics study of the decarboxylation of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid 5′-phosphate and related compounds.
-
RSC Publishing. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis.
-
OUCI. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.
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- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
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- 21. reddit.com [reddit.com]
Application Note: Comprehensive Analytical Strategies for 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid
Abstract
This document provides a detailed guide to the essential analytical methodologies for the characterization, quantification, and quality control of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring its purity and identity is paramount.[1] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We present validated protocols for High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation, and spectroscopic techniques (NMR, FTIR) for identity verification. Each protocol is explained with an emphasis on the scientific rationale behind the chosen parameters, ensuring methodological robustness and trustworthiness in line with international regulatory standards.
Introduction and Physicochemical Profile
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid is a heterocyclic compound featuring a pyrimidine core, a common structural motif in many biologically active molecules.[1] Its precise analysis is critical for controlling the quality of downstream products. A failure to accurately quantify the compound or identify impurities can have significant implications for the safety and efficacy of the final active pharmaceutical ingredient (API). This note details a multi-faceted analytical approach to provide a comprehensive quality assessment.
Table 1: Physicochemical Properties of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 84332-06-9 | [2][3][4] |
| Molecular Formula | C₇H₈N₂O₃S | [5] |
| Molecular Weight | 200.22 g/mol | [5] |
| IUPAC Name | 4-methoxy-2-(methylthio)pyrimidine-5-carboxylic acid | [3] |
| Canonical SMILES | COC1=NC(=NC=C1C(=O)O)SC | [5] |
| Appearance | White to off-white solid (typical) | N/A |
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the gold standard for the quantification of moderately polar aromatic compounds like our target analyte. The methodology described here is designed for accuracy, precision, and robustness, making it suitable for both routine quality control and stability testing.
Scientific Rationale for Method Design
-
Stationary Phase: A C18 (octadecyl) stationary phase is selected for its hydrophobic nature, which provides effective retention for the pyrimidine core.
-
Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity gradient to elute the analyte. Phosphoric acid is added to the aqueous phase to maintain a low pH (~2-3). This suppresses the ionization of the carboxylic acid group, resulting in a single, un-ionized form of the analyte. This is crucial for achieving sharp, symmetrical peak shapes and reproducible retention times.
-
Detection: The pyrimidine ring contains a chromophore that strongly absorbs UV light. A detection wavelength of 255 nm is chosen to maximize sensitivity and selectivity.[6]
Detailed HPLC Protocol
Table 2: Recommended HPLC-UV Operating Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% A / 5% B to 20% A / 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | 255 nm |
| Standard Conc. | 0.1 mg/mL in 50:50 Acetonitrile:Water |
| Sample Prep. | Accurately weigh and dissolve sample in diluent to a final concentration of ~0.1 mg/mL. |
Protocol for Method Validation
To ensure the reliability and consistency of analytical results, the HPLC method must be validated according to established guidelines such as those from the International Conference on Harmonisation (ICH).[7][8] A comprehensive validation plan provides objective evidence that the method is fit for its intended purpose.[9][10]
Caption: Workflow for HPLC Method Validation.
Validation Parameters and Acceptance Criteria:
-
Specificity: The method must unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[11] This is demonstrated by showing no interference from a placebo blank at the analyte's retention time.
-
Linearity: A minimum of five concentrations across a range of 50% to 150% of the target concentration should be prepared. The correlation coefficient (r²) of the calibration curve must be ≥ 0.999.
-
Accuracy: Determined by spike recovery at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: The assay is repeated by a different analyst on a different day. The RSD between the two data sets should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. Typically established where the signal-to-noise ratio is at least 10:1.
-
Robustness: The reliability of the method is assessed by deliberately varying parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1). The system suitability parameters should remain within acceptable limits.
Structural Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the identity of the main component and for identifying potential impurities. It provides molecular weight information and structural clues through fragmentation analysis.
Rationale and Expected Fragmentation
Electrospray ionization (ESI) is ideal for this molecule as it is a soft ionization technique suitable for polar compounds. Analysis in both positive and negative ion modes is recommended. The mass spectra of pyrimidine derivatives often show characteristic fragmentation patterns.[12][13] The primary fragmentation pathway for carboxylic acid derivatives is typically the cleavage of the C-Y bond to form a stable acylium ion (R-CO⁺).[14]
-
Positive Ion Mode (ESI+): Expect the protonated molecular ion [M+H]⁺ at m/z 201.2. Key fragments could arise from the loss of water (-18 Da) or formic acid (-46 Da).
-
Negative Ion Mode (ESI-): Expect the deprotonated molecular ion [M-H]⁻ at m/z 199.2. A dominant fragment is often observed corresponding to the loss of CO₂ (-44 Da) from the carboxylate anion.
LC-MS Protocol
The HPLC method described in Table 2 can be directly coupled to a mass spectrometer.
Table 3: Mass Spectrometer Operating Conditions
| Parameter | Condition |
|---|---|
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative Switching |
| Scan Range | 50 - 400 m/z |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp. | 300 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
Identity Confirmation by Spectroscopic Methods
Spectroscopic analysis provides an orthogonal confirmation of the molecule's identity by probing its unique structural and electronic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
|---|---|---|---|
| -COOH | ~13.0 (broad s, 1H) | ~165 | Carboxylic acid protons are highly deshielded. Carbonyl carbons of acid derivatives appear at 160-180 ppm.[14] |
| Pyrimidine-H | ~8.5 (s, 1H) | ~150 | Aromatic proton on an electron-deficient ring. |
| -OCH₃ | ~4.0 (s, 3H) | ~55 | Methoxy group protons adjacent to the pyrimidine ring. |
| -SCH₃ | ~2.6 (s, 3H) | ~14 | Methylthio group protons. |
| Pyrimidine-C | N/A | ~110, 160, 170 | Approximate shifts for the pyrimidine ring carbons. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for confirming the presence of key functional groups.[15]
Caption: General Analytical Workflow for Quality Control.
Table 5: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~1710 - 1680 | C=O Stretch | Carboxylic Acid |
| ~1650 - 1550 | C=N, C=C Stretch | Pyrimidine Ring |
| ~1250 | C-O Stretch | Methoxy Ether |
| ~2950 | C-H Stretch | -CH₃ groups |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state. The C=O stretch is sharp and intense. The pyrimidine ring stretches provide a fingerprint region for the core structure.[16][17]
References
-
Poplawska, M., & Foks, H. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry, 16(21), 2044-7. [Link]
-
WHO. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. World Health Organization. [Link]
-
Ng, R. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
Chaudhari, B. G., & Patel, N. M. (2012). Analytical method validation: A brief review. International Journal of Advances in Pharmacy, Biology and Chemistry. [Link]
-
FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry. [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research. [Link]
-
Royal Society of Chemistry. (n.d.). Table of Contents. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for. [Link]
-
Ambelang, J. C., & Johnson, T. B. (1939). Researches on Pyrimidines. Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society. [Link]
-
Gajecka, M., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
MySkinRecipes. (n.d.). 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
-
Kulkarni, S. K., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research. [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]
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Kumar, A., et al. (2021). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
PubChem. (n.d.). 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid. [Link]
-
LibreTexts Chemistry. (2021). Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience. [Link]
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Siodlak, D., et al. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Pharmaceutics. [Link]
-
Kirkbride, K. P., et al. (2001). Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine. Forensic Science International. [Link]
-
SpectraBase. (n.d.). (E)-4-methoxy-6-methyl-5-pyrimidineacrylic acid, methyl ester. [Link]
-
PubChemLite. (n.d.). Pyrimidine, 4-methoxy-2-(methylamino)-6-(4-methyl-1-piperazinyl)-5-(methylthio)-, monohydrochloride. [Link]
-
Poirier, M., et al. (2024). Discovery of Potent and Orally Bioavailable Pyrimidine Amide cGAS Inhibitors via Structure-Guided Hybridization. ACS Medicinal Chemistry Letters. [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid
Abstract
This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid, a key intermediate in pharmaceutical synthesis.[1] The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for purity assessment and stability studies.[2][3][4][5] The developed method successfully separates the main compound from its degradation products generated under various stress conditions, including acid and base hydrolysis, oxidation, thermal, and photolytic stress.
Introduction
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid is a crucial building block in the synthesis of various biologically active molecules.[1] The pyrimidine nucleus is a common structural motif in many therapeutic agents.[6] Therefore, ensuring the purity and stability of this intermediate is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A robust, stability-indicating analytical method is a regulatory requirement and a critical tool for process monitoring and quality control.
This document provides a comprehensive guide for the HPLC analysis of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid, detailing the method development rationale, a step-by-step protocol, and a full validation summary as per ICH guidelines.[2][5]
Method Development & Rationale
The primary challenge in developing a method for 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid is its polar nature, attributed to the carboxylic acid and methoxy groups.[7] Such compounds can exhibit poor retention on traditional reversed-phase columns.[8][9]
Chromatographic Principles: Reversed-phase HPLC (RP-HPLC) is the technique of choice for the analysis of pyrimidine derivatives.[10] It separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[11]
-
Column Selection: A C18 column was selected as the stationary phase due to its wide applicability and proven performance in separating a broad range of compounds, including pyrimidine derivatives.[10]
-
Mobile Phase Selection: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.
-
Aqueous Phase: A phosphate buffer was chosen to control the pH of the mobile phase. The predicted pKa of the analyte's carboxylic acid group is approximately 2.71.[7] Maintaining the mobile phase pH around this value ensures consistent ionization and reproducible retention.
-
Organic Modifier: Acetonitrile was selected as the organic modifier due to its low UV cutoff and compatibility with the chosen buffer system.
-
-
Detection: A UV detector was employed for this analysis. The pyrimidine ring system provides strong UV absorbance, allowing for sensitive detection. The wavelength of maximum absorbance (λmax) was determined to be 255 nm, providing optimal sensitivity for the analyte.
Experimental Protocol
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid reference standard.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.8 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B, 5-15 min: 20% to 80% B, 15-20 min: 80% B, 20-22 min: 80% to 20% B, 22-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 255 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.8 using diluted Orthophosphoric Acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the sample and prepare as described for the standard solution.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:[2][3][5]
Specificity and Stability-Indicating Properties
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[12][13][14][15]
-
Protocol: The drug substance was subjected to stress conditions as per ICH guidelines Q1A(R2).[12][14]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photolytic Degradation: Exposure to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[13][14]
-
-
Results: In all stressed samples, the main peak of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid was well-resolved from the degradation product peaks. The peak purity analysis, performed using a PDA detector, confirmed the spectral homogeneity of the analyte peak. This demonstrates the method's specificity and stability-indicating capability.
Caption: Workflow for Forced Degradation Study.
Linearity
The linearity of the method was established by analyzing a series of solutions at different concentrations.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 25 | 248500 |
| 50 | 499800 |
| 75 | 751200 |
| 100 | 1002500 |
| 125 | 1253000 |
| 150 | 1504500 |
| Correlation Coefficient (r²) | 0.9998 |
The method demonstrated excellent linearity over the concentration range of 25-150 µg/mL.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.[5]
| Parameter | % RSD of Peak Area (n=6) |
| Repeatability (Intra-day) | 0.45% |
| Intermediate Precision (Inter-day) | 0.68% |
The low relative standard deviation (RSD) values indicate that the method is highly precise.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.6 | 99.5% |
| 100% | 100 | 100.3 | 100.3% |
| 120% | 120 | 119.2 | 99.3% |
| Average Recovery | 99.7% |
The high recovery values demonstrate the accuracy of the method.
Robustness
The robustness of the method was evaluated by intentionally varying key chromatographic parameters.
| Parameter Varied | Variation | % RSD |
| Flow Rate (mL/min) | ± 0.1 | < 2.0% |
| Column Temperature (°C) | ± 2 | < 2.0% |
| Mobile Phase pH | ± 0.1 | < 2.0% |
The method was found to be robust, with no significant impact on the results from minor variations in the experimental conditions.
Caption: HPLC Method Validation Workflow.
Conclusion
A novel, simple, and reliable stability-indicating RP-HPLC method has been developed and validated for the purity determination of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid. The method adheres to the ICH Q2(R1) guidelines, demonstrating excellent performance in terms of specificity, linearity, precision, accuracy, and robustness. This validated method is suitable for routine quality control analysis and for monitoring the stability of the compound under various environmental conditions.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
-
THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid. MySkinRecipes. [Link]
-
Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. Autech Industry Co.,Limited. [Link]
Sources
- 1. 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid [myskinrecipes.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. jordilabs.com [jordilabs.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. nbinno.com [nbinno.com]
- 7. 4-METHOXY-2-(METHYLTHIO)-5-PYRIMIDINECARBOXYLIC ACID CAS#: 84332-06-9 [m.chemicalbook.com]
- 8. resolian.com [resolian.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. onyxipca.com [onyxipca.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for nucleophilic substitution on pyrimidines
Status: Operational | Tier: Advanced Chemical Synthesis | Ticket ID: PYR-SNAr-001
Welcome to the Pyrimidine Functionalization Support Center. This guide is engineered for medicinal chemists and process scientists encountering resistance in nucleophilic aromatic substitution (
Module 1: Regioselectivity Intelligence
Issue: "My nucleophile attacked the wrong carbon (C2 vs. C4/C6)."
The Mechanistic Logic
In 2,4-dichloropyrimidine systems, regioselectivity is governed by the stability of the Meisenheimer intermediate.
-
C4/C6 Position (Preferred): Attack here is generally favored because the negative charge in the intermediate can be delocalized onto both ring nitrogens (N1 and N3). This is electronically analogous to a para-substituted benzene.
-
C2 Position: Attack here allows charge delocalization onto N1 and N3 as well, but the transition state energy is typically higher due to the shorter conjugation path and steric repulsion from lone pairs on both flanking nitrogens.
Critical Exception: If an Electron-Donating Group (EDG) like -OMe or -NHR is present at C6, it deactivates the C4 position via resonance, often flipping selectivity to C2 .
Diagnostic: Regioselectivity Decision Tree
Use this logic flow to predict or correct your regiochemical outcome.
Figure 1: Decision logic for predicting regioselectivity in pyrimidine
Module 2: Reaction Condition Optimization
Issue: "The reaction is sluggish (<50% conversion) or yielding by-products."
The Solvent Effect: "Naked" Nucleophiles
The choice of solvent is the single most impactful variable in
-
Aprotic Polar (DMSO, DMF, NMP): These solvents solvate cations (Na+, K+) well but leave the anionic nucleophile "naked" and highly reactive. Recommendation: Use DMSO for difficult substrates.
-
Protic (EtOH, iPrOH): These form hydrogen bonds with the nucleophile, forming a "solvent cage" that reduces reactivity. Use only if regioselectivity is poor in DMSO (slower reaction = higher selectivity) or if the product precipitates out.
Leaving Group Engineering
If chloride is too slow, do not just heat it higher (which promotes decomposition). Switch the leaving group.
-
Sulfones (-SO₂Me): The methyl sulfone group is often superior to halides in pyrimidine chemistry. It is highly electron-withdrawing (activating the ring) and an excellent leaving group.
-
Fluoride (-F): Due to the high electronegativity of fluorine, the C-F bond creates a strong dipole, accelerating the initial nucleophilic attack (the rate-determining step in
).
Optimization Matrix
| Variable | Standard Condition | High-Reactivity Condition (For Deactivated Rings) | Notes |
| Solvent | THF or Dioxane | DMSO or NMP | DMSO accelerates rate by 10-100x vs. THF. |
| Base | DIPEA or TEA | K₂CO₃ or Cs₂CO₃ | Cesium effect can aid solubility of nucleophilic salts. |
| Leaving Group | Chloride (-Cl) | Sulfone (-SO₂Me) or Fluoride (-F) | Sulfones are easily made from sulfides via mCPBA oxidation. |
| Temp | 60-80°C | 100-120°C | Above 120°C in DMF risks dimethylamine impurity formation. |
Module 3: Execution & Troubleshooting
Protocol: Chemoselective Displacement of 2,4-Dichloropyrimidine
Standard Operating Procedure (SOP)
Objective: Selective substitution at C4 using a primary amine.
-
Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF (0.2 M). Note: Use THF for better C4 selectivity at lower temps.
-
Base Addition: Add DIPEA (1.2 equiv). If using an amine hydrochloride salt, use 2.5 equiv of base.
-
Nucleophile Addition: Cool to 0°C . Add the amine nucleophile (1.05 equiv) dropwise.
-
Why 0°C? Kinetic control favors C4.[1] Room temperature allows equilibration and potential C2 attack.
-
-
Monitoring: Warm to RT. Monitor by TLC/LCMS.
-
Checkpoint: If <10% conversion after 2h, add 10% vol DMSO as a co-solvent.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO/Salts. Dry over Na₂SO₄.
Troubleshooting Workflow
Figure 2: Rapid diagnostic loop for common reaction failures.
FAQ: Rapid Response
Q: I see a +17 mass peak impurity in LCMS. What is it? A: This is likely the hydroxyl impurity (hydrolysis of the chloride). Pyrimidines are hygroscopic and susceptible to hydrolysis by trace water in the solvent, especially with carbonate bases at high heat.
-
Fix: Use anhydrous solvents and switch to an organic base (DIPEA) or dry your inorganic base.
Q: Can I use acid catalysis? A: Generally, no . While protonating the ring nitrogen makes the pyrimidine more electrophilic, it also protonates your amine nucleophile, rendering it non-reactive. Acid catalysis is only useful if your nucleophile is non-basic (e.g., some anilines) or if you are displacing an oxygen leaving group.
Q: Why is DMF giving me a dimethylamine byproduct? A: DMF decomposes at high temperatures (>100°C) or in the presence of strong bases to produce dimethylamine, which is a good nucleophile and will compete with your amine.
-
Fix: Switch to DMA (Dimethylacetamide) or NMP, which are more thermally stable.
References
-
Regioselectivity Mechanisms: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link
-
Solvent Effects: Singleton, D. A., et al. "Solvent Molecules Play a Role in an SNAr Reaction."[2][3][4][5][6] ChemRxiv, 2019. (Demonstrates explicit solvation effects in DMSO). Link
-
Leaving Group Ability: Guan, et al. "Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s." ResearchGate, 2015. Link
-
C2-Selective Coupling: St. Amant, A. H., et al. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." J. Org. Chem., 2019. Link
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 4. Which reaction would be faster, the one with DMSO as the solvent ... | Study Prep in Pearson+ [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SNAr Reaction in S-based Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid
Welcome to the technical support center for 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to equip you with the scientific rationale behind best practices for handling and storing this pyrimidine derivative, ensuring the integrity and reproducibility of your results.
I. Troubleshooting Guide: Solution Stability Issues
This guide addresses specific problems you might encounter with solutions of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in solution color or appearance (e.g., yellowing, precipitation) | - Degradation of the compound: This can be triggered by factors such as pH, light exposure, or elevated temperature. - Low solubility: The compound may be precipitating out of solution, especially at high concentrations or in inappropriate solvents. | - Verify compound integrity: Use analytical methods like HPLC or LC-MS to check for the presence of degradation products. - Optimize solvent and concentration: Perform solubility tests in various solvents (e.g., DMSO, DMF, ethanol) before preparing stock solutions. For aqueous solutions, first dissolve the compound in a minimal amount of an organic solvent and then dilute with the aqueous buffer. |
| Inconsistent or poor results in biological assays | - Compound degradation: The active compound concentration may be lower than expected due to instability in the assay medium. - Interaction with media components: The compound may react with components of your cell culture or assay buffer. | - Perform a stability study in your assay medium: Incubate the compound in the medium for the duration of your experiment and analyze for degradation. - Prepare fresh solutions: Always use freshly prepared solutions for your experiments to minimize the impact of potential degradation. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | - Degradation products: New peaks likely represent molecules formed from the breakdown of the parent compound. - Oxidation: The methylthio group is susceptible to oxidation, which would result in new, more polar species. | - Characterize the new peaks: Use LC-MS/MS to obtain mass spectra of the unknown peaks and deduce their structures. This will help identify the degradation pathway. - Work under inert atmosphere: If oxidation is suspected, prepare and handle solutions under an inert gas like nitrogen or argon. |
II. Frequently Asked Questions (FAQs)
Preparation and Handling of Solutions
Q1: What are the recommended solvents for dissolving 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid?
While specific solubility data is limited, compounds with similar structures are often soluble in organic solvents such as DMSO, DMF, and ethanol.[1] For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then carefully dilute with the aqueous buffer to the desired final concentration. Always perform a small-scale solubility test before preparing a large stock solution to ensure compatibility and avoid precipitation.
Q2: What is the optimal pH for maintaining the stability of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid in aqueous solutions?
The stability of pyrimidine derivatives can be highly dependent on pH.[2] For some related heterocyclic compounds, maximum stability has been observed in a slightly acidic pH range. It is recommended to conduct a pH stability study for your specific experimental conditions. Avoid strongly acidic or basic conditions, as these can promote hydrolysis of the methoxy group or degradation of the pyrimidine ring. Enzymes involved in pyrimidine synthesis often have optimal efficiency at a pH higher than the intracellular pH of normal cells, suggesting that altering pH can impact pyrimidine-related pathways.[2]
Q3: What are the ideal storage conditions for solutions of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid?
To minimize degradation, stock solutions should be stored at low temperatures, typically -20°C or -80°C.[1] It is highly recommended to aliquot the stock solution into smaller, single-use vials to prevent repeated freeze-thaw cycles, which can accelerate degradation. Furthermore, protect solutions from light, as pyrimidine derivatives can be susceptible to photodegradation.[1]
Understanding and Preventing Degradation
Q4: What are the likely degradation pathways for this compound in solution?
Based on the structure of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid, several degradation pathways are plausible:
-
Hydrolysis: The methoxy group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a hydroxyl group at the 4-position.
-
Oxidation: The methylthio group is a primary site for oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.
-
Photodegradation: Exposure to light, particularly UV, can induce degradation of the pyrimidine ring.[1]
-
Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, especially under heat or in the presence of certain catalysts.
The following diagram illustrates these potential degradation pathways:
Caption: Potential degradation pathways of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid.
Q5: How can I detect and quantify the degradation of my compound?
The most reliable methods for detecting and quantifying degradation are analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These methods can separate the parent compound from its degradation products, allowing for the accurate quantification of the remaining active compound. A typical workflow would involve:
-
Developing an HPLC method that provides good separation between the parent compound and potential impurities.
-
Subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products.
-
Using LC-MS/MS to identify the mass and fragmentation patterns of the degradation products to elucidate their structures.[4]
The following diagram outlines a general workflow for a stability study:
Caption: Workflow for assessing the stability of a compound in solution.
Q6: Are there any specific handling precautions I should take during my experiments?
Yes, to ensure the stability of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid during your experiments, consider the following:
-
Minimize light exposure: Work in a dimly lit area or use amber-colored vials and tubes.
-
Maintain temperature control: Keep solutions on ice when not in use and avoid prolonged exposure to room temperature.
-
Use fresh preparations: For critical experiments, it is always best to use a freshly prepared solution from a solid stock.
-
Consider antioxidants: If oxidation is a concern, the addition of a small amount of an antioxidant may be beneficial, but this should be validated for compatibility with your assay.
By following these guidelines and understanding the potential stability issues, you can ensure the reliability and accuracy of your research involving 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid.
III. References
-
Lardner, A. (2021). Role of pH in Regulating Cancer Pyrimidine Synthesis. PMC. Retrieved from [Link]
-
Lorenzo, M. M., et al. (2003). Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light- promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. Canadian Journal of Chemistry. Retrieved from [Link]
-
Asha, S., et al. (2017). The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. National Center for Biotechnology Information. Retrieved from [Link]
-
Singh, S., & Bakshi, M. (2000). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
- 1. Disclaimer / Avertissement [epe.lac-bac.gc.ca]
- 2. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Methylthio-pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of methylthio-pyrimidines. This guide provides in-depth technical information, field-proven insights, and practical troubleshooting advice to navigate the complexities of your experiments.
Core Concepts: Understanding the Degradation Landscape
Methylthio-pyrimidines are a class of compounds characterized by a pyrimidine ring substituted with a methylthio (-SCH₃) group. Understanding their metabolic fate is crucial in drug development, as degradation pathways significantly impact a compound's efficacy, toxicity, and pharmacokinetic profile. Degradation can occur through two primary routes: enzymatic metabolism and chemical degradation.
Enzymatic Degradation: The Metabolic Hotspot
The methylthio group is a prime target for oxidation by Phase I metabolic enzymes.[1][2] The primary enzymes involved are:
-
Cytochrome P450s (CYPs): A superfamily of enzymes, predominantly found in the liver, that are major contributors to the oxidative metabolism of xenobiotics.[3][4]
-
Flavin-containing Monooxygenases (FMOs): Another class of microsomal enzymes that specialize in the oxygenation of nucleophilic heteroatoms like sulfur and nitrogen.[1][2][5]
These enzymes catalyze the sequential oxidation of the sulfur atom, leading to the formation of sulfoxide and subsequently sulfone metabolites.[3][6] These oxidized metabolites are generally more polar, facilitating their excretion.[5]
Chemical Degradation
Beyond enzymatic reactions, methylthio-pyrimidines can be susceptible to non-enzymatic chemical degradation, such as hydrolysis or oxidation under certain experimental conditions (e.g., inappropriate pH, presence of reactive oxygen species).[7] The pyrimidine ring itself can also undergo degradation through various pathways, including reductive and oxidative routes that cleave the ring structure.[8][9]
Below is a diagram illustrating the principal metabolic S-oxidation pathway.
Experimental Design & Protocols
A robust understanding of a compound's degradation profile begins with a well-designed in vitro experiment. The microsomal stability assay is a cornerstone for assessing Phase I metabolism.[10][11]
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a framework for evaluating the metabolic stability of a methylthio-pyrimidine compound.
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes and measure its intrinsic clearance.[10]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., Human, Rat)[12]
-
Phosphate buffer (pH 7.4)[12]
-
Positive control compounds (e.g., Testosterone, known to be metabolized)[10][14]
-
Ice-cold stop solution (e.g., Acetonitrile with an internal standard)[13]
-
96-well plates, pipettes, incubator, centrifuge
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation:
-
Thaw liver microsomes and other reagents on ice.[13]
-
Prepare working solutions of your test compound, positive control, and NADPH regenerating system in the phosphate buffer.
-
-
Incubation Setup:
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the "-NADPH" controls. The T=0 time point is taken immediately by adding stop solution.[15]
-
Incubate the plate at 37°C with gentle shaking.[13]
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), terminate the reaction in the designated wells by adding an equal volume of ice-cold stop solution.[13][15]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLint) from the slope of the line.[15]
-
| Parameter | Formula | Description |
| Half-Life (t₁/₂) | 0.693 / k | Time required for 50% of the compound to be metabolized. A longer half-life indicates greater stability.[15] |
| Slope (k) | (ln(% remaining at T1) - ln(% remaining at T2)) / (T2 - T1) | The elimination rate constant from the ln-linear plot. |
| Intrinsic Clearance (CLint) | (0.693 / t₁/₂) * (mL incubation / mg microsomes) | Volume of drug metabolized per unit time per mg of microsomal protein.[15] |
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My compound is disappearing rapidly in the control incubation without NADPH. What is happening?
Answer: This indicates that your compound is likely chemically unstable under the assay conditions and is degrading without enzymatic activity.
-
Causality: The methylthio-pyrimidine moiety might be susceptible to hydrolysis at pH 7.4 or oxidation by dissolved oxygen. Some compounds are also sensitive to light or can bind non-specifically to the plasticware.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your buffer is precisely at pH 7.4. Test a small range of pH values (e.g., 6.8, 7.4, 8.0) without enzymes to see if stability changes.
-
Assess Chemical Oxidation: Prepare the incubation in an anaerobic chamber or by purging the buffer with nitrogen to see if stability improves.
-
Check for Adsorption: Compare the concentration of the compound in the supernatant at T=0 with the initial nominal concentration. Significant loss points to binding to the plate. Using low-bind plates or adding a small percentage of organic solvent (if it doesn't inhibit enzymes) can mitigate this.
-
Q2: I'm not detecting the expected sulfoxide or sulfone metabolites in my LC-MS/MS analysis. Where did they go?
Answer: This is a common analytical challenge. The absence of a peak could be due to issues with metabolite stability, chromatographic separation, or mass spectrometric detection.
-
Causality: Sulfoxides and sulfones are more polar than the parent compound and may behave differently. They might be unstable, co-elute with matrix components, or ionize poorly under the chosen conditions.
-
Troubleshooting Steps:
-
Analytical Method Validation: Synthesize or purchase authentic standards for the expected sulfoxide and sulfone metabolites. Use these to optimize your LC-MS/MS method, including the mobile phase gradient, column chemistry, and MS source parameters (e.g., electrospray voltage, gas temperatures).[16][17]
-
Check for "In-Source" Fragmentation: Sometimes, metabolites can fragment within the mass spectrometer's ion source before they are analyzed. Analyze the standards to see if they are fragmenting and adjust source conditions to be "softer" (e.g., lower temperatures).
-
Investigate Further Metabolism: The sulfoxide/sulfone metabolites could be substrates for further Phase II metabolism (e.g., glucuronidation) if using a more complex system like S9 fractions or hepatocytes.[15] Look for the mass of these potential downstream conjugates.
-
Q3: The metabolic rate of my compound is very low, even after a 60-minute incubation. How can I improve the assay sensitivity?
Answer: Low turnover suggests that your compound is either highly stable or the enzymatic activity in your assay is insufficient.
-
Causality: The compound may not be a good substrate for the enzymes in liver microsomes, or the experimental conditions (e.g., protein concentration) may not be optimal. It's also possible that FMOs, not CYPs, are the primary metabolizing enzymes, and FMO activity can be more labile.[5]
-
Troubleshooting Steps:
-
Increase Protein Concentration: Double the microsomal protein concentration in the incubation (e.g., from 0.5 mg/mL to 1.0 mg/mL) to increase the enzyme-to-substrate ratio.
-
Extend Incubation Time: If the compound is very stable, extend the incubation period to 90 or 120 minutes to allow for more turnover.[10]
-
Use a Different System: Consider using a more metabolically active system like liver S9 fractions (which contain both microsomal and cytosolic enzymes) or primary hepatocytes, which offer a more complete picture of cellular metabolism.[15][18]
-
Confirm FMO Activity: FMOs are more thermally unstable than CYPs and require the continuous presence of NADPH to maintain activity.[5] Ensure your pre-incubation step (before adding NADPH) is not too long, as this can selectively decrease FMO activity.[5]
-
Troubleshooting Decision Tree
References
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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Prajapati, H., et al. (2018). In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone. Drug Metabolism Letters. Retrieved from [Link]
-
Prajapati, H., et al. (2018). In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone. PubMed. Retrieved from [Link]
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Krieter, P. A., et al. (2002). Roles of FMO and CYP450 in the metabolism in human liver microsomes of S-methyl-N,N-diethyldithiocarbamate, a disulfiram metabolite. PubMed. Retrieved from [Link]
-
Li, M., et al. (2017). Simultaneous determination and method validation of clethodim and its metabolites clethodim sulfoxide and clethodim sulfone in tobacco by LC-MS/MS. PubMed. Retrieved from [Link]
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Wang, Y., et al. (2022). Detailed resume of S-methyltransferases: Categories, structures, biological functions and research advancements in related pathophysiology and pharmacotherapy. PubMed. Retrieved from [Link]
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Zidekova, K., et al. (2025). A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of pyrimidine oxidation products. Retrieved from [Link]
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Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Retrieved from [Link]
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Pharmaron. (2024). Comprehensive analysis of sulfotransferase activity using LC-MS/MS. Retrieved from [Link]
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Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
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Cimen, H. (2017). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Journal of Experimental and Clinical Medicine. Retrieved from [Link]
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Zoref-Shani, E., & Sperling, O. (Eds.). (2000). Purine and pyrimidine metabolism in man X. UC San Diego Library. Retrieved from [Link]
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Ji, D., et al. (2012). In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine. Nucleic Acids Research. Retrieved from [Link]
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Hitchcock, A., & Ewins, E. (2023). Methyltransferases: Functions and Applications. ChemBioChem. Retrieved from [Link]
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Yan, J., et al. (2018). Insights into S-adenosyl-l-methionine (SAM)-dependent methyltransferase related diseases and genetic polymorphisms. Journal of Human Genetics. Retrieved from [Link]
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Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Retrieved from [Link]
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Onal, C., et al. (2020). A non-proliferative role of pyrimidine metabolism in cancer. Molecular Metabolism. Retrieved from [Link]
-
Lin, J., et al. (2017). Predicting the Metabolic Sites by Flavin-Containing Monooxygenase on Drug Molecules Using SVM Classification on Computed Quantum Mechanics and Circular Fingerprints Molecular Descriptors. PLoS ONE. Retrieved from [Link]
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Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]
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Grout, R. J., et al. (1980). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. RSC Publishing. Retrieved from [Link]
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Rohde, M., et al. (2022). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry. Retrieved from [Link]
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Miyamoto, J. (1977). Degradation, metabolism and toxicity of synthetic pyrethroids. Environmental Health Perspectives. Retrieved from [Link]
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Samer, C. F., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Retrieved from [Link]
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Zrenner, R., et al. (2006). Pyrimidine and purine biosynthesis and degradation in plants. Annual Review of Plant Biology. Retrieved from [Link]
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He, S., et al. (2024). Pyrimidines maintain mitochondrial pyruvate oxidation to support de novo lipogenesis. Science. Retrieved from [Link]
-
Burton, K., & Riley, W. T. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. PubMed. Retrieved from [Link]
-
Cadet, J., et al. (2015). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. International Journal of Radiation Biology. Retrieved from [Link]
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troubleshooting inconsistent results in bioassays with pyrimidine compounds
Technical Support Center: Pyrimidine Bioassay Optimization
Topic: Troubleshooting Inconsistent Results in Bioassays with Pyrimidine Compounds Document ID: PYR-TRBL-001 Version: 2.4 (Current)
Introduction: The Deceptive Simplicity of Pyrimidines
Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing "phantom" potency shifts, non-sigmoidal dose-response curves, or batch-dependent variability with pyrimidine-based compounds (e.g., Gemcitabine analogs, 5-FU derivatives, Cytarabine).
The Core Problem: While pyrimidines are chemically fundamental to life, they are biologically unstable and physicochemically deceptive. Inconsistent data usually stems from one of three "silent killers":
-
Rapid Enzymatic Degradation in culture media (Extracellular).
-
Transporter-Dependent Uptake variability (Intracellular).
-
Fluorescence Quenching (Assay Interference).
This guide bypasses generic advice to target these specific failure modes.
Module 1: Biological Stability (The "Phantom Drug" Effect)
User Question: "My compound shows potent IC50 values in one experiment, but loses 10-fold potency when I repeat it with a new bottle of FBS. Why?"
Technical Diagnosis: You are likely observing extracellular enzymatic degradation . Unlike many small molecules, pyrimidine nucleoside analogs are natural substrates for catabolic enzymes present in Fetal Bovine Serum (FBS). Two primary culprits drive this:
-
Cytidine Deaminase (CDA): Rapidly deaminates cytosine analogs (e.g., Gemcitabine
dFdU).[1] -
Dihydropyrimidine Dehydrogenase (DPD): Reduces uracil analogs (e.g., 5-FU
DHFU).[2]
The Mechanism: If your FBS batch has high residual CDA activity, your compound is degraded in the media before it enters the cell. This effectively lowers the concentration the cells "see," shifting your IC50 to the right.
Visualizing the Degradation Pathway
Caption: Enzymatic degradation pathways for common pyrimidine scaffolds. High levels of CDA or DPD in serum can inactivate compounds extracellularly.
Corrective Protocol: Serum Inactivation & Inhibition
Do not rely on "standard" heat inactivation (56°C for 30 min) alone, as CDA can be thermally stable.
Step 1: The Inhibitor Spike (Gold Standard) For cytidine analogs, co-incubation with a specific inhibitor is the only way to guarantee stability.
-
Reagent: Tetrahydrouridine (THU).
-
Concentration: Add 10–100 µM THU to the culture media.
-
Validation: Run a "Media Stability" control. Incubate compound + Media (with and without THU) for 24h at 37°C. Analyze via LC-MS.
Step 2: Serum Screening If you cannot use inhibitors, screen FBS lots for CDA activity.
-
Incubate 10 µM Gemcitabine in 100% FBS for 4 hours.
-
Precipitate proteins with acetonitrile.
-
Measure ratio of Gemcitabine:dFdU via LC-MS.
-
Reject lots showing >10% conversion.
Module 2: Physicochemical Solubility (The "Crash-Out")
User Question: "My dose-response curve flattens at the top, or I see high variability in the top three concentration points."
Technical Diagnosis: This is the "Crash-Out" effect .[3] Pyrimidines often possess high crystal lattice energy (high melting points) and moderate lipophilicity. While soluble in 100% DMSO, they frequently precipitate when diluted into aqueous buffer, specifically at the interface of the addition.
Data Comparison: Solubility Behavior
| Solvent System | Pyrimidine Behavior | Risk Level |
| 100% DMSO | Soluble (High Capacity) | Low (Storage) |
| DMSO -> Buffer (Rapid) | Kinetic Precipitation | High (Assay Failure) |
| DMSO -> Buffer (Serial) | Improved Solvation | Moderate |
| Media + Serum | Protein Binding helps solubility | Low-Moderate |
Corrective Protocol: The "Intermediate Dilution" Method
Avoid "shooting" high-concentration DMSO stocks directly into the assay plate.
-
Prepare Stocks: 10 mM in 100% DMSO.
-
Intermediate Step: Dilute compound 1:20 into a co-solvent intermediate (e.g., 50% DMSO / 50% Water) before the final dilution into the assay plate.
-
Acoustic Dispensing: If available, use acoustic liquid handling (e.g., Echo) which shoots nanoliter droplets, preventing the local high-concentration zones that trigger crystallization.
Module 3: Cellular Uptake (The "Transporter Trap")
User Question: "My results vary depending on how many cells I seed per well."
Technical Diagnosis: Pyrimidine analogs are hydrophilic; they cannot passively diffuse through the cell membrane. They require Nucleoside Transporters (specifically hENT1 - SLC29A1) for uptake.
The Variable: hENT1 expression is not static.[4] It is regulated by cell proliferation and density.
-
Low Density (Log Phase): High hENT1 expression
High Drug Uptake High Potency . -
High Density (Confluent): Contact inhibition downregulates hENT1
Low Drug Uptake Drug Resistance .
Corrective Protocol: Density Standardization
You must normalize the "Transporter-to-Drug" ratio.
-
Strict Seeding Density: Do not eyeball cell counts. Use an automated counter.
-
Adherent Cells:[5] Target 3,000–5,000 cells/well (96-well) to ensure cells remain in log phase for the duration of the 72h assay.
-
-
Expression Check: If comparing cell lines, Western Blot for hENT1.[4] A cell line with low hENT1 (e.g., some pancreatic lines) will appear artificially resistant to Gemcitabine, not due to target biology, but due to lack of entry.
Module 4: Assay Interference (Fluorescence Quenching)
User Question: "I am using a DNA-intercalating fluorescent dye (e.g., PicoGreen, Hoechst), but my signal decreases as drug concentration increases."
Technical Diagnosis: Pyrimidines are potent fluorescence quenchers . Through Photoinduced Electron Transfer (PET), pyrimidine bases (especially Thymine and its analogs) can absorb the energy from excited fluorophores and dissipate it non-radiatively.
The Artifact: If your drug quenches the dye, high drug concentrations will look like "low DNA content" (cell death), resulting in a False Positive (artificially high potency).
Corrective Protocol: The "No-Cell" Control
-
Setup: Prepare a plate with media and dye only (no cells).
-
Spike: Add your pyrimidine compound at the highest assay concentration.
-
Read: Measure fluorescence.
-
Analysis: If the signal is significantly lower than the "Media + Dye" control, your compound is quenching the fluorophore.
-
Solution: Switch to a luminescent readout (e.g., CellTiter-Glo) which relies on Luciferase chemistry and is less susceptible to pyrimidine quenching than fluorescent intercalation.
-
Summary Troubleshooting Workflow
Caption: Logic flow for diagnosing pyrimidine-specific bioassay failures.
References
-
Ciccolini, J., et al. (2010). "Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective." Cancer Chemotherapy and Pharmacology. Link
-
Vande Voorde, J., et al. (2012). "Improving the metabolic stability of gemcitabine by inhibition of cytidine deaminase." Biochemical Pharmacology. Link
-
Di, L., & Kerns, E. H. (2006).[6] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link
-
Seiple, L., et al. (2008). "Quenching of fluorescent nucleobases by neighboring DNA: the 'insulator' concept."[7] Nucleic Acids Research. Link
-
Govindarajan, R., et al. (2009). "Human equilibrative nucleoside transporter 1 (hENT1) expression is a predictive marker for gemcitabine efficacy."[8][9] The Oncologist. Link
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- 4. scispace.com [scispace.com]
- 5. Determinants of the interindividual variability in serum cytidine deaminase activity of patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quenching of fluorescent nucleobases by neighboring DNA: the "insulator" concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneticsmr.org [geneticsmr.org]
- 9. Human equilibrative nucleoside transporter 1 gene expression is associated with gemcitabine efficacy in advanced leiomyosarcoma and angiosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Cross-Validation of In Vitro Bioactivity Assays for Pyrimidine Derivatives
In the landscape of modern drug discovery, pyrimidine and its fused heterocyclic derivatives represent a "privileged scaffold," a foundational structure celebrated for its versatile and potent bioactivity. These compounds are integral to numerous approved therapeutics, from anticancer agents like 5-Fluorouracil to kinase inhibitors targeting critical cell signaling pathways.[1][2][3] The journey from a promising synthesized pyrimidine derivative to a viable drug candidate, however, is paved with rigorous preclinical evaluation. A cornerstone of this process is the accurate and reproducible assessment of in vitro bioactivity.
This guide provides a comparative framework for the cross-validation of common in vitro assays used to characterize the biological effects of pyrimidine derivatives. As researchers and drug development professionals, our goal extends beyond simply generating data; we must ensure that our findings are robust, comparable, and truly reflective of a compound's potential. Cross-validation—the practice of employing multiple, mechanistically distinct assays to corroborate a biological effect—is paramount. It provides a multi-faceted view of a compound's activity, mitigating the risk of assay-specific artifacts and building a stronger, more reliable data package for lead optimization and further development.
The Imperative of Reproducibility in Cell-Based Assays
Before delving into specific assays, it is crucial to address the foundation of all reliable biological data: reproducibility. The well-documented "reproducibility crisis" in scientific research underscores the need for stringent experimental design and execution.[4][5] Variability in cell-based assays can arise from numerous sources, including inconsistent cell handling, passage number, reagent quality, and even subtle differences in pipetting technique.[6][7] Establishing and adhering to detailed Standard Operating Procedures (SOPs) is not merely procedural; it is a critical step in ensuring that the data generated is trustworthy and comparable across experiments and even across different laboratories.[8]
Part 1: Assessing Cellular Viability and Cytotoxicity
The most common primary screen for potential anticancer agents involves assessing their impact on the viability and proliferation of cancer cell lines. Several assays are available, each with a different underlying principle. Cross-validating with at least two of these methods is highly recommended to confirm a cytotoxic or cytostatic effect.
Comparison of Common Viability/Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[9][10] | Inexpensive, widely used, extensive literature available. | Requires a solubilization step for the insoluble formazan crystals, which can introduce variability. Can be affected by compounds that alter cellular metabolism or redox state.[11][12] |
| MTS/XTT Assays | Similar to MTT, but the tetrazolium salt is reduced to a water-soluble formazan, eliminating the need for a solubilization step. | Simpler workflow than MTT, fewer steps, and suitable for high-throughput screening (HTS). | Generally more expensive than MTT. Can still be influenced by compounds affecting cellular metabolism. |
| SRB (Sulforhodamine B) Assay | Staining of total cellular protein with the SRB dye, which binds to basic amino acids. The amount of bound dye is proportional to the cell mass. | Independent of metabolic activity, less prone to interference from colored compounds. Endpoint is stable.[11] | Less sensitive than metabolic assays for detecting early cytotoxic events. |
| Neutral Red (NR) Assay | Uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[9][12] | Based on a different cellular function (lysosomal integrity) than MTT/MTS, making it a good orthogonal method for cross-validation. | Can be influenced by compounds that affect lysosomal pH. |
Experimental Workflow: A Cross-Validation Approach
The following diagram illustrates a logical workflow for the primary screening and cross-validation of a library of pyrimidine derivatives for cytotoxic activity.
Caption: Workflow for screening and validating pyrimidine derivatives.
Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and normalize the data to the vehicle-treated control wells (set to 100% viability). Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.[13]
Part 2: Investigating the Mechanism of Cell Death
Once a pyrimidine derivative has been confirmed to reduce cell viability, the next logical step is to determine how it is affecting the cells. Is it inducing a programmed cell death pathway like apoptosis, or is it causing a halt in the cell division cycle?
Apoptosis Induction: Caspase-3/7 Activity
Apoptosis is a controlled process of cell death characterized by the activation of a cascade of proteases called caspases. Caspases-3 and -7 are key "executioner" caspases, and their activation is a hallmark of apoptosis.[14]
-
Assay Principle: These assays typically use a pro-fluorescent or pro-luminescent substrate containing the DEVD peptide sequence, which is the recognition site for caspase-3 and -7.[15][16] When active caspases in the cell lysate cleave the substrate, a fluorescent or luminescent signal is released, which is proportional to the amount of enzyme activity.
Protocol: Homogeneous Caspase-3/7 Luminescence Assay
This "add-mix-measure" protocol is well-suited for a 96- or 384-well format.
-
Cell Plating and Treatment: Plate and treat cells with the pyrimidine derivatives as described in the MTT assay protocol. It is advisable to use a shorter incubation time (e.g., 24 hours) to capture apoptotic events before widespread secondary necrosis occurs.
-
Plate Equilibration: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 15-20 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data by subtracting the background (medium + reagent) and express the results as a fold-change over the vehicle-treated control.
Cell Cycle Arrest: DNA Content Analysis by Flow Cytometry
Many anticancer drugs function by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M). This can be quantified by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population using flow cytometry.[17]
-
Assay Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[18] Cells in the G1 phase of the cell cycle have a 2N DNA content, while cells in the G2 or M phase have a 4N DNA content. Cells in the S phase, which are actively replicating their DNA, will have a DNA content between 2N and 4N.
Protocol: Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the pyrimidine derivatives for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant containing any floating (potentially apoptotic) cells.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C. This step permeabilizes the cells and preserves their morphology.[19][20]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells twice with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase is crucial to prevent the staining of double-stranded RNA.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. At least 10,000 events should be collected per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Part 3: Target-Based Assays - The Example of Kinase Inhibition
Many pyrimidine derivatives are designed as kinase inhibitors, often targeting specific enzymes within signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][21][22]
The EGFR Signaling Pathway
The EGFR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a key driver in several cancers. Pyrimidine-based inhibitors can block this pathway, leading to anticancer effects.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
In Vitro Kinase Assays
Biochemical kinase assays are essential for confirming direct enzyme inhibition and determining potency (IC₅₀). Various formats exist, but many modern assays are luminescence- or fluorescence-based.[23][24]
-
ADP-Glo™ Kinase Assay Principle: This is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The kinase reaction is performed, and then a reagent is added to stop the reaction and deplete any remaining ATP. A second reagent converts the newly produced ADP back into ATP, which is then used by a luciferase to generate a light signal. The amount of light is directly proportional to the kinase activity.[24]
Part 4: Data Synthesis and Interpretation
The ultimate goal of cross-validation is to build a cohesive and compelling story about the bioactivity of a compound. Presenting the data in a clear, comparative format is essential.
Comparative Bioactivity Data for a Hypothetical Pyrimidine Derivative (PYR-123)
| Assay Type | Cell Line | Endpoint | IC₅₀ (µM) | Interpretation |
| Viability/Cytotoxicity | A549 (Lung Cancer) | Cell Viability (MTS) | 1.5 ± 0.2 | Potent reduction in cell viability. |
| Viability/Cytotoxicity | A549 (Lung Cancer) | Total Protein (SRB) | 1.8 ± 0.3 | Confirms cytotoxic/antiproliferative effect, independent of metabolism. |
| Apoptosis | A549 (Lung Cancer) | Caspase-3/7 Activation | 3.2 ± 0.5 | Induces apoptosis at concentrations consistent with cytotoxicity. |
| Cell Cycle | A549 (Lung Cancer) | G2/M Arrest | 1.2 ± 0.1 | Causes cell cycle to halt in G2/M phase at cytotoxic concentrations. |
| Target Engagement | N/A (Biochemical) | EGFR Kinase Inhibition | 0.05 ± 0.01 | Potent and direct inhibitor of the EGFR kinase. |
Data are hypothetical and for illustrative purposes only.
By synthesizing data in this manner, a clear picture emerges: PYR-123 is a potent inhibitor of the EGFR kinase, which translates into a G2/M cell cycle arrest and subsequent apoptotic cell death, ultimately leading to a significant reduction in cancer cell viability. The close correlation between the IC₅₀ values across mechanistically different assays provides strong evidence for a specific mode of action and validates the compound's bioactivity profile.
Conclusion
The cross-validation of in vitro bioactivity assays is not an exercise in redundancy but a fundamental component of rigorous scientific inquiry in drug discovery. For a versatile and important class of molecules like pyrimidine derivatives, relying on a single assay is insufficient. By employing a matrix of assays that probe different biological endpoints—from broad cytotoxicity to specific enzyme inhibition—researchers can build a robust, reliable, and translatable dataset. This multi-pronged approach minimizes the risk of false positives, elucidates the mechanism of action, and ultimately provides the confidence needed to advance the most promising compounds toward clinical development.
References
-
Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Available at: [Link]
-
Darzynkiewicz, Z., & Huang, X. (2004). Analysis of cell cycle by flow cytometry. Current Protocols in Immunology. Available at: [Link]
-
Jain, P., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design. Available at: [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Available at: [Link]
-
Al-Otaibi, F., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]
-
Jain, P., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. ResearchGate. Available at: [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Available at: [Link]
-
El-Damasy, D. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances. Available at: [Link]
-
Paskaleva, M., et al. (2018). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Biotechnology & Biotechnological Equipment. Available at: [Link]
-
Hsiao, C. J., et al. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]
-
Abdelgawad, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. Available at: [Link]
-
El-Sayed, N. F., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. Available at: [Link]
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Alagarsamy, V., et al. (2022). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Riss, T. L., et al. (2021). Treating Cells as Reagents to Design Reproducible Assays. SLAS Discovery. Available at: [Link]
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Borenfreund, E., et al. (1988). Comparisons of two in vitro cytotoxicity assays--the neutral red (NR) and tetrazolium MTT tests. Toxicology in Vitro. Available at: [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
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National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. Available at: [Link]
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Ghorab, M. M., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules. Available at: [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Available at: [Link]
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Önfelt, B., et al. (2019). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
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Wu, J., et al. (2003). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Assay and Drug Development Technologies. Available at: [Link]
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Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. Available at: [Link]
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Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Available at: [Link]
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Kettmann, V., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]
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Escher, B. I., et al. (2026). How normalization of reporter gene in vitro assays affects the results. Environmental Toxicology and Chemistry. Available at: [Link]
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Escher, B. I., et al. (2026). How normalization of reporter gene in vitro assays affects the results. Environmental Toxicology and Chemistry. Available at: [Link]
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Foley, D. E., et al. (2025). Validation of a high-throughput screening assay for the characterization of cryoprotective agent toxicity. bioRxiv. Available at: [Link]
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Pérez-Victoria, I., et al. (2020). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. Journal of Fungi. Available at: [Link]
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ResearchGate. (n.d.). IC50 values for synthesized compounds against cancer cell lines. Available at: [Link]
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Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Durcik, M., et al. (2022). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. International Journal of Molecular Sciences. Available at: [Link]
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Iversen, P. W., et al. (2013). Process Validation and Screen Reproducibility in High-Throughput Screening. Assay Guidance Manual. Available at: [Link]
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Aslantürk, Ö. S. (2018). IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU. Mersin University Journal of the Faculty of Pharmacy. Available at: [Link]
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Leist, M., et al. (2018). Normalization of data for viability and relative cell function curves. ALTEX. Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. Available at: [Link]
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Önfelt, B., et al. (2019). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
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ResearchGate. (2015). What would be the best statistical tool to normalize data for an in vitro biochemical assay for studying protein binding changes?. Available at: [Link]
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Wang, Z., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]
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Kumar, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. International Journal of Molecular Sciences. Available at: [Link]
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Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Available at: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Analysis of Impurites in 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Impurities, even in trace amounts, can impact the efficacy, safety, and stability of the final drug product. This guide provides an in-depth comparison of spectroscopic techniques for the analysis of impurities in 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds.
The narrative that follows is grounded in years of field experience, offering not just protocols, but the strategic reasoning behind the selection of analytical methodologies. Every recommendation is designed to be a self-validating system, ensuring robust and reliable results.
The Synthetic Landscape and Potential Impurities
To effectively analyze impurities, one must first understand their potential origins. A plausible synthetic route for 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid is outlined below. This pathway informs our selection of analytical techniques by highlighting the likely impurities that may be present.
Caption: Proposed synthesis of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid and potential impurities.
Based on this synthetic pathway, we can anticipate the following potential impurities:
-
Impurity A: Unreacted starting material (Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate).
-
Impurity B: Unreacted intermediate (Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate).
-
Impurity C: By-products from side reactions, such as dimers or products of over-methylation.
-
Impurity D: Degradation products, for instance, those arising from the hydrolysis of the methylthio group.
-
Impurity E: Residual solvents and reagents from the synthesis.
Comparative Analysis of Spectroscopic Techniques
The selection of an appropriate analytical technique is crucial for the accurate and reliable profiling of these potential impurities.[1] This section compares the performance of key spectroscopic methods for this specific application.
| Technique | Principle | Primary Application for this Analysis | Typical Limit of Quantification (LOQ) | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Quantification of known and unknown non-volatile organic impurities (Impurities A, B, C, D). | ~0.05% | Robust, reproducible, and widely available. Excellent for quantitative analysis of chromophoric compounds.[2] | May not be suitable for non-chromophoric impurities. Co-elution can be an issue. Structure elucidation is not possible.[3] |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Identification and quantification of known and unknown impurities, especially at trace levels. Provides molecular weight information.[4][5] | ~0.01% | High sensitivity and selectivity. Provides molecular weight information, aiding in impurity identification. | Ionization efficiency can vary between compounds, affecting quantification. More complex and expensive than HPLC-UV. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | Analysis of volatile and semi-volatile impurities, such as residual solvents (Impurity E). | ppm level | Excellent for the separation and identification of volatile organic compounds. | Not suitable for non-volatile or thermally labile compounds like the API and most process-related impurities. |
| NMR | Interaction of atomic nuclei with an external magnetic field. | Unambiguous structure elucidation of unknown impurities. Quantitative analysis (qNMR) without the need for reference standards. | ~0.1% (for qNMR) | Provides detailed structural information, which is invaluable for identifying unknown impurities. Can be quantitative. | Lower sensitivity compared to MS. Requires higher sample concentrations and can be time-consuming. |
Experimental Protocols
To provide a practical framework, the following are detailed, step-by-step methodologies for the key analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is the workhorse for routine purity analysis and quantification of known impurities.[2]
Workflow:
Caption: HPLC-UV workflow for impurity analysis.
Detailed Protocol:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid sample in a 10 mL volumetric flask with a diluent of 50:50 (v/v) acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detection: UV detection at 254 nm and 310 nm to ensure the detection of impurities with different chromophores.
-
Data Analysis: Integrate the peak areas of all observed impurities. Calculate the percentage of each impurity relative to the main peak area or against a calibrated reference standard if available.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for the identification of unknown impurities and for achieving lower detection limits.[4]
Workflow:
Caption: LC-MS workflow for impurity identification.
Detailed Protocol:
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 0.1 mg/mL in 50:50 (v/v) acetonitrile and water.
-
LC Conditions: Employ a UPLC (Ultra-Performance Liquid Chromatography) system with a C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) to achieve better separation and faster run times. The mobile phase and gradient can be similar to the HPLC-UV method.
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and negative ion modes to ensure the detection of a wider range of impurities.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements.
-
-
Data Analysis: Extract the accurate masses of the detected impurity peaks. Use the accurate mass data to determine the elemental composition and propose potential structures for the unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
GC-MS is the gold standard for the analysis of volatile organic compounds, including residual solvents from the synthesis.
Workflow:
Caption: GC-MS headspace workflow for residual solvent analysis.
Detailed Protocol:
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent such as dimethyl sulfoxide (DMSO).
-
Headspace Conditions:
-
Incubation Temperature: 80 °C.
-
Incubation Time: 15 minutes.
-
-
GC-MS Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium.
-
Temperature Program: Start at 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
Mass Spectrometer: Scan from m/z 35 to 350.
-
-
Data Analysis: Identify residual solvents by comparing their retention times and mass spectra to a library of known solvents. Quantify the amount of each solvent using a pre-prepared calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
For the definitive identification of unknown impurities, NMR spectroscopy is the most powerful tool.
Workflow:
Caption: NMR workflow for impurity structure elucidation.
Detailed Protocol:
-
Impurity Isolation: If an unknown impurity is present at a significant level (typically >0.1%), isolate it using preparative HPLC.
-
Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution and sensitivity.
-
Experiments: Acquire a comprehensive set of 1D and 2D NMR spectra, including:
-
¹H NMR for proton environment information.
-
¹³C NMR for carbon skeleton information.
-
COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to identify proton-carbon one-bond correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
-
-
Structure Elucidation: Systematically analyze the NMR data to piece together the molecular structure of the unknown impurity.
Conclusion
The comprehensive analysis of impurities in 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid requires a multi-faceted approach, leveraging the strengths of various spectroscopic techniques. HPLC-UV serves as a robust method for routine purity testing and quantification. LC-MS provides the sensitivity and molecular weight information necessary for initial identification of unknown impurities. GC-MS is essential for the control of volatile residual solvents. Finally, NMR spectroscopy offers the definitive structural elucidation of unknown impurities, providing the highest level of confidence in their identification. By judiciously applying these techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of their pharmaceutical products.
References
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]
-
Impurity Identification in Small-Molecule APIs. Pharma's Almanac. [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
-
GC MS Volatile Impurity Testing. Avomeen. [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. [Link]
-
Structure Elucidation and NMR. Hypha Discovery. [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. ResolveMass. [Link]
-
Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals. [Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Pharmaceutical Analysis and Drug Research. [Link]
-
Determination of organic volatile impurities in active pharmaceutical ingredients. ResearchGate. [Link]
-
(PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
Sources
- 1. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. METHYL 4-METHOXY-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE [Q03090] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
Target Engagement Validation for Novel Pyrimidine Scaffolds: A Comparative Technical Guide
Introduction: The Pyrimidine Paradox
In the landscape of kinase inhibitor discovery, the pyrimidine scaffold remains a "privileged structure" due to its ability to mimic the adenine ring of ATP, allowing it to anchor effectively into the kinase hinge region. However, this structural advantage is also a liability. Because the ATP-binding pocket is highly conserved across the human kinome, novel pyrimidine derivatives often suffer from promiscuity—hitting off-targets like CDKs, MAPKs, or chemically related receptors.
As we move beyond simple biochemical
This guide compares the three primary pillars of Target Engagement (TE) validation: Biophysical Kinetics (SPR) , Thermal Stability (CETSA) , and Cellular Occupancy (NanoBRET) , providing actionable protocols for the pyrimidine chemist.
Comparative Framework: The Three Tiers of Validation
To rigorously validate a novel pyrimidine, one must triangulate data from three distinct methodologies.
Table 1: Comparative Analysis of TE Methodologies
| Feature | SPR (Surface Plasmon Resonance) | CETSA (Cellular Thermal Shift Assay) | NanoBRET TE Intracellular Kinase |
| Primary Readout | Binding Kinetics ( | Thermal Stability ( | Target Occupancy ( |
| Context | Purified Protein (In Vitro) | Live Cells or Lysate | Live Cells (Physiological) |
| Throughput | High (e.g., Carterra Vega 48-channel) | Medium (Western) to High (SplitLuc/Alpha) | High (384/1536-well plate) |
| Labeling | Protein immobilization required | Label-free (Native) or Tagged (HiBiT) | Requires Luciferase-Kinase Fusion |
| Pyrimidine Specifics | Excellent for ranking "fast-on/slow-off" candidates. | Validates that the pyrimidine permeates the membrane and stabilizes the target. | Quantifies competition with intracellular ATP (critical for hinge binders). |
| Cost | High (Instrument/Chips) | Low (Reagents) | Medium (Tracer/Vectors) |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow from initial hit finding to confirmed cellular engagement.
Figure 1: The Target Engagement Funnel. Pyrimidine hits must pass biophysical kinetic screening before undergoing rigorous cellular validation to ensure they are not merely assay artifacts.
Deep Dive: Cellular Thermal Shift Assay (CETSA)
CETSA is the "truth serum" for small molecules. It relies on the thermodynamic principle that ligand binding stabilizes a protein, requiring higher temperatures to denature (melt) it.[1][2] For pyrimidines, which often stabilize the kinase "active" conformation, this shift is usually pronounced.
The Mechanism
Unbound proteins denature and aggregate at a specific temperature (
Figure 2: CETSA Principle. Ligand binding prevents heat-induced aggregation, keeping the protein soluble for detection.
Protocol: High-Throughput CETSA (SplitLuc/HiBiT)
Note: While Western Blot is the classic detection method, modern 2026 workflows utilize Split Luciferase tags for plate-based readout.
Materials:
-
HEK293 cells expressing Target-HiBiT fusion.
-
Novel Pyrimidine Inhibitors (10 mM DMSO stock).
-
Lytic Detection Reagent (containing Large BiT luciferase fragment).
-
PCR thermal cycler or gradient heater.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (10,000/well) in 384-well plates. Allow 24h recovery.
-
Compound Treatment:
-
Add pyrimidine inhibitor at
(biochemical) concentration. -
Control A: DMSO only (Negative Control).
-
Control B: Known high-affinity binder (Positive Control).
-
Incubation: 1 hour at 37°C to allow membrane permeation.
-
-
Thermal Challenge (The Critical Step):
-
Apply a temperature gradient (e.g., 37°C to 67°C) across the plate for 3 minutes .
-
Why? Short heating prevents non-specific aggregation.
-
-
Cooling: Immediately cool to room temperature (3 min) to arrest denaturation.
-
Lysis & Detection:
-
Add Lytic Detection Reagent. The Large BiT fragment in the reagent complements the HiBiT tag on soluble (non-aggregated) proteins.
-
Aggregated proteins sterically hinder this complementation.
-
-
Readout: Measure luminescence. Plot Relative Light Units (RLU) vs. Temperature.
-
Calculation:
-
Calculate
(melting temperature) for DMSO vs. Compound. - .
-
Success Criteria: A
is generally considered significant target engagement.
-
Deep Dive: NanoBRET TE Intracellular Kinase Assay
While CETSA proves binding, it does not easily quantify occupancy at physiological ATP levels. NanoBRET (Bioluminescence Resonance Energy Transfer) solves this by setting up a competition between your drug and a fluorescent tracer.[3][4]
The Mechanism[1][5]
-
Donor: Kinase fused to NanoLuc® Luciferase.
-
Acceptor: Cell-permeable fluorescent tracer (binds to ATP pocket).
-
Signal: When tracer binds, BRET occurs (Blue light
Red emission). -
Displacement: Your pyrimidine displaces the tracer, causing a loss of Red signal.
Protocol: Live-Cell Occupancy Measurement
Materials:
-
Plasmids: Kinase-NanoLuc fusion vector.[3]
-
Tracer: Broad-spectrum kinase tracer (e.g., K-4 or K-5 from Promega).
-
Detection: BRET-compatible plate reader (e.g., GloMax).
Step-by-Step Methodology:
-
Transfection: Transfect cells (HEK293 or HeLa) with Kinase-NanoLuc plasmid. Incubate 20–24 hours.
-
Tracer Addition:
-
Treat cells with the Tracer at a concentration near its
(previously determined). -
Crucial: Do not wash cells. This is an equilibrium assay.
-
-
Inhibitor Titration:
-
Add the novel pyrimidine in a serial dilution (e.g., 10
M down to 1 nM). -
Incubate for 2 hours at 37°C.
-
-
Measurement:
-
Data Analysis:
-
Calculate MilliBRET Ratio:
. -
Plot BRET Ratio vs. [Inhibitor].
-
The
of the tracer displacement represents the intracellular affinity ( ).
-
Why this matters for Pyrimidines:
Pyrimidines compete with ATP. Intracellular ATP is high (1-5 mM). A compound with a low biochemical
Scientific Integrity & Troubleshooting (E-E-A-T)
The "Hook Effect" in CETSA:
-
Observation: At very high compound concentrations, protein stability might paradoxically decrease.
-
Cause: Compound precipitation or destabilizing off-target effects.
-
Solution: Always run an Isothermal Dose Response (ITDR) at the
to ensure dose-dependency.
The "Sticky" Pyrimidine Issue:
-
Observation: High SPR binding but no cellular activity.
-
Cause: Pyrimidines can be lipophilic. They may get trapped in the cell membrane or pumped out by efflux transporters (P-gp).
-
Validation: If NanoBRET shows no displacement but CETSA lysate (membrane-free) shows a shift, your compound has a permeability or efflux problem.
References
-
Promega Corporation. (2025).[5] NanoBRET® TE Intracellular Kinase Assays: Technical Manual. Retrieved from
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2][6][7][8][9] Nature Protocols, 9, 2100–2122. Retrieved from
-
Carterra. (2026).[10] Vega High-Throughput SPR Platform Specifications. Retrieved from
-
Carna Biosciences. (2024). Kinase Profiling and NanoBRET Services.[11] Retrieved from
-
Martinez Molina, D., et al. (2013).[9] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1][2][7][8] Science, 341(6141), 84-87. Retrieved from
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 4. selectscience.net [selectscience.net]
- 5. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 6. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Frontiers | Current Advances in CETSA [frontiersin.org]
- 10. BERNAMA - Carterra Launches High-Throughput SPR Platform For Faster Biomolecular Screening [bernama.com]
- 11. NanoBRET™ TE Intracellular Kinase Assay Services - Carna Biosciences, Inc. [carnabio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
